(10)-Dehydrogingerdione
Descripción
isolated from Zingiber officinale; structure in first source
Propiedades
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGTTCAEQPSJA-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193762 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82206-04-0 | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82206-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating (10)-Dehydrogingerdione from Zingiber officinale: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of (10)-Dehydrogingerdione, a bioactive compound from ginger rhizome.
Abstract
This compound, a significant bioactive compound isolated from the rhizomes of Zingiber officinale (ginger), has attracted considerable scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the isolation, purification, and characterization of this compound. It details experimental protocols, presents quantitative and spectroscopic data in a structured format, and visualizes key processes to support its application in research and drug development endeavors.
Introduction
Zingiber officinale, commonly known as ginger, is a globally utilized spice and a traditional medicinal plant. The rhizomes of ginger are a rich source of various bioactive molecules, including gingerols, shogaols, and dehydrogingerdiones. Among these, this compound has been identified as a compound of interest for its potential therapeutic applications, attributed to its anti-inflammatory and other biological activities. This guide outlines a systematic and detailed methodology for the isolation of high-purity this compound from its natural source, providing a foundation for further research and development.
Isolation and Purification Workflow
The isolation of this compound from the rhizomes of Zingiber officinale is a multi-stage process that involves solvent extraction, liquid-liquid partitioning to fractionate the extract, and subsequent chromatographic techniques for purification. The general workflow for this process is depicted below.
Caption: A generalized workflow for the isolation and purification of this compound.
Experimental Protocols
This section details the methodologies for the key experimental stages in the isolation and characterization of this compound, adapted from established procedures for similar compounds from ginger.[1]
Plant Material Preparation and Extraction
-
Plant Material: Obtain fresh rhizomes of Zingiber officinale. Clean the rhizomes thoroughly to remove soil and debris. Slice the rhizomes into thin pieces and dry them in a convection oven at a temperature not exceeding 45°C or by lyophilization. Grind the dried rhizomes into a fine powder.
-
Solvent Extraction: Macerate 100 g of the dried ginger powder in 1 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
Fractionation by Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning, first with n-hexane to remove non-polar compounds. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer with dichloromethane (B109758) to extract compounds of intermediate polarity, which include the dehydrogingerdiones.
-
Collect the dichloromethane fraction and concentrate it under reduced pressure to yield a dehydrogingerdione-enriched fraction.
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Load the dehydrogingerdione-enriched fraction onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified pooled fractions to preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase.
-
Detection: Monitor the elution profile using a UV detector at approximately 280 nm.
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.
-
Quantitative and Spectroscopic Data
Yield and Purity
While specific yields for this compound are not extensively reported, the following table provides reference extraction yields from Zingiber officinale rhizomes. The purity of the final isolated compound should be determined by analytical methods such as HPLC.
| Extraction Method | Solvent | Yield of Crude Extract (%) |
| Soxhlet | Ethanol | ~17.7% |
| Maceration | Methanol | ~6.08% |
Table 1: Reference extraction yields from Zingiber officinale rhizomes.
Spectroscopic Data
The structure of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values |
| Molecular Formula | C₂₁H₃₀O₄[2] |
| Molecular Weight | 346.5 g/mol [2] |
| ¹H-NMR (CDCl₃, MHz) | δ 7.60 (d, J=15.9 Hz, 1H), 7.10-6.90 (m, 3H), 6.60 (d, J=15.9 Hz, 1H), 5.85 (s, 1H), 3.93 (s, 3H, -OCH₃), 2.55 (t, J=7.4 Hz, 2H), 2.25 (t, J=7.4 Hz, 2H), 1.60 (quint, J=7.4 Hz, 2H), 1.30-1.20 (m, 10H), 0.88 (t, J=6.8 Hz, 3H) |
| ¹³C-NMR (CDCl₃, MHz) | δ 209.0, 184.0, 148.0, 146.8, 143.0, 127.0, 123.5, 122.0, 114.8, 109.5, 101.0, 56.0, 40.0, 38.0, 31.8, 29.3, 29.2, 29.1, 24.0, 22.6, 14.1 |
| Mass Spectrometry (MS) | Principal fragment at m/z 177 {[C₆H₃(OH)(OCH₃)–CH=CH–CO]⁺} |
Table 2: Spectroscopic data for this compound.
Modulated Signaling Pathway: NF-κB Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It directly targets the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a detailed framework for the successful isolation, characterization, and understanding of the mechanism of action of this compound from Zingiber officinale. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration of this promising bioactive compound for its potential therapeutic benefits.
References
(10)-Dehydrogingerdione: A Technical Guide to its Anti-inflammatory Properties
(10)-Dehydrogingerdione , a naturally occurring compound found in the rhizome of ginger (Zingiber officinale), has garnered significant attention within the scientific community for its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of its chemical identity, biological effects, and the molecular mechanisms underlying its therapeutic potential, tailored for researchers, scientists, and drug development professionals.
Chemical Identity
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione |
| CAS Number | 82206-04-0[1] |
| Molecular Formula | C₂₁H₃₀O₄[1] |
| Molecular Weight | 346.5 g/mol [1] |
Synonyms: 1-Dehydro-10-gingerdione, this compound, 1-dehydro-[2]-gingerdione, (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione.[1]
Anti-inflammatory Activity and Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The compound directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[3][4] By preventing IκBα phosphorylation, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. This, in turn, suppresses the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[3][4]
Quantitative Data on Anti-inflammatory Efficacy
The inhibitory effects of this compound on key inflammatory mediators have been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
| Parameter | IC₅₀ Value | Reference |
| iNOS Promoter Activity | 12 µM | [3] |
| COX-2 Promoter Activity | 14 µM | [3] |
| Nitric Oxide (NO) Production | 13 µM | [3] |
| Prostaglandin E₂ (PGE₂) Production | 9 µM | [3] |
Experimental Protocols
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce an inflammatory response.
IKKβ Kinase Assay
-
Reaction Setup: Recombinant IKKβ is incubated with its substrate (e.g., GST-IκBα) in a kinase buffer containing ATP.
-
Inhibition: this compound is added to the reaction mixture at various concentrations to assess its inhibitory effect on IKKβ activity.
-
Detection: The phosphorylation of the substrate is measured, typically through methods such as radioactivity assays (using [γ-³²P]ATP) or immunoassays using phospho-specific antibodies.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Following cell treatment and stimulation, total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., IKKβ, IκBα, NF-κB p65).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. The discovery of a novel IκB kinase β inhibitor based on pharmacophore modeling, virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Activity of (10)-Dehydrogingerdione: A Technical Guide
(10)-Dehydrogingerdione (10-DHGD) , a naturally occurring bioactive compound found in the rhizomes of ginger (Zingiber officinale), has emerged as a subject of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of 10-DHGD, with a focus on its anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its multifaceted nature makes it a promising candidate for further investigation in the development of novel therapeutics.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases.
Mechanism of Action: (10)-DHGD directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ).[1][2] IKKβ is a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IKKβ, (10)-DHGD prevents the degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and suppressing the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like IL-6.[1][2]
Furthermore, studies have shown that (10)-DHGD can also inhibit the TLR4/NF-κB/ERK signaling pathway, which is activated in response to lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Quantitative Data on Anti-inflammatory Activity:
| Target | Assay | Cell Line | IC50 Value | Reference |
| iNOS Promoter Activity | Luciferase Reporter Assay | RAW 264.7 Macrophages | 12 µM | [1] |
| COX-2 Promoter Activity | Luciferase Reporter Assay | RAW 264.7 Macrophages | 14 µM | [1] |
| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 Macrophages | 13 µM | [1] |
| Prostaglandin E2 (PGE2) Production | ELISA | RAW 264.7 Macrophages | 9 µM | [1] |
Metabolic Effects: CETP Inhibition
A significant metabolic effect of this compound is its ability to act as a natural inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process that can contribute to the development of atherosclerosis.
Mechanism of Action: By inhibiting CETP, (10)-DHGD effectively raises HDL-cholesterol levels while reducing LDL-cholesterol levels.[3] This modulation of lipid profiles suggests its potential as a therapeutic agent for dyslipidemia and the prevention of cardiovascular diseases.
Quantitative Data on CETP Inhibition:
| Target | Assay | Source | IC50 Value | Reference |
| CETP | Fluorometric Assay | Human Plasma | 35 µM |
Antioxidant and Nephroprotective Activities
This compound exhibits robust antioxidant properties, contributing to its protective effects against cellular damage induced by oxidative stress. This activity is particularly relevant in the context of drug-induced organ toxicity.
Mechanism of Action: (10)-DHGD has been shown to ameliorate oxidative stress by reducing markers such as malondialdehyde (MDA) and replenishing endogenous antioxidant defenses, including glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). It also activates the cytoprotective enzyme heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative injury. In a model of tramadol-induced nephrotoxicity, (10)-DHGD demonstrated renoprotective effects by modulating renal oxidative stress, inflammation, and apoptosis.
While the direct DPPH radical scavenging activity of this compound has been investigated, specific IC50 values are not consistently reported in the available literature.
Anticancer and Neuroprotective Potential
Research into the anticancer and neuroprotective effects of dehydrogingerdiones is ongoing. While specific quantitative data for this compound in these areas is limited, studies on structurally related compounds provide valuable insights. For instance, 6-dehydrogingerdione has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells. The neuroprotective effects of dehydrogingerdiones are often attributed to their anti-inflammatory and antioxidant properties.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to study this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for in vitro CETP inhibition assay.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the biological activity of this compound.
IKKβ Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of IKKβ.
Methodology:
-
Reagents: Recombinant active IKKβ, GST-IκBα (substrate), ATP, kinase assay buffer.
-
Procedure:
-
Pre-incubate recombinant IKKβ with varying concentrations of this compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate (GST-IκBα) and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of GST-IκBα by Western blotting using an anti-phospho-IκBα antibody.
-
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: RAW 264.7 macrophages stably or transiently transfected with an NF-κB-dependent reporter construct (e.g., luciferase or SEAP).
-
Procedure:
-
Pre-treat the transfected cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL).
-
After an appropriate incubation period (e.g., 24 hours), measure the reporter gene activity (luciferase activity or SEAP levels in the culture medium).
-
Normalize the reporter activity to cell viability, which can be assessed using an MTT assay.
-
Measurement of iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the expression of key pro-inflammatory enzymes.
Methodology (RT-qPCR):
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with this compound, followed by stimulation with LPS.
-
RNA Isolation: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative changes in mRNA expression using the ΔΔCt method.
In Vivo Dyslipidemia Rabbit Model
Objective: To evaluate the effect of this compound on lipid profiles in a dyslipidemic animal model.
Methodology:
-
Animal Model: New Zealand white rabbits are often used.
-
Induction of Dyslipidemia: Feed the rabbits a high-cholesterol diet (e.g., supplemented with 0.5-1% cholesterol) for a specified period to induce hyperlipidemia.
-
Treatment: Administer this compound orally to the treatment group daily for several weeks. Include a control group receiving the vehicle and a positive control group (e.g., treated with atorvastatin).
-
Blood Sampling: Collect blood samples at baseline and at various time points throughout the study.
-
Biochemical Analysis: Measure serum levels of total cholesterol, HDL-C, LDL-C, triglycerides, and CETP activity.
-
Tissue Analysis: At the end of the study, tissues such as the aorta can be collected for histopathological analysis to assess atherosclerotic plaque formation.
Conclusion
This compound is a promising natural compound with a range of biological activities that warrant further investigation. Its ability to potently inhibit key inflammatory pathways and modulate lipid metabolism highlights its therapeutic potential for a variety of diseases, from chronic inflammatory conditions to cardiovascular disorders. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this fascinating molecule. Further studies are needed to elucidate its antioxidant and anticancer activities more definitively and to translate the promising preclinical findings into clinical applications.
References
(10)-Dehydrogingerdione: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10)-Dehydrogingerdione, a bioactive compound isolated from the rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, anti-cancer, and metabolic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product.
Core Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple key cellular signaling pathways. The primary mechanisms identified to date involve the potent inhibition of pro-inflammatory cascades, induction of antioxidant responses, and regulation of metabolic pathways.
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory properties of this compound and its analogs are primarily attributed to their ability to suppress the NF-κB signaling pathway and activate the Nrf2/HO-1 antioxidant response pathway.
Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway at multiple levels:
-
Direct Inhibition of IKKβ: this compound directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ).[1][2] This inhibition is achieved through interaction with Cys179 in the activation loop of IKKβ.[1][2]
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3]
-
Inhibition of NF-κB Nuclear Translocation: The stabilization of IκBα ensures that the NF-κB (p65) dimer remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus.[4]
-
Downregulation of Pro-inflammatory Gene Expression: The net result of these actions is the suppression of the transcription of NF-κB target genes, including those encoding for pro-inflammatory enzymes (iNOS, COX-2) and cytokines (IL-6, TNF-α).[1][2][5]
Activation of the Nrf2/HO-1 Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. (12)-Dehydrogingerdione, a closely related analog, has been shown to activate this pathway, and similar mechanisms are proposed for this compound.[6]
-
Nrf2 Dissociation and Nuclear Translocation: this compound is thought to induce the dissociation of Nrf2 from its cytoplasmic repressor Keap1. This allows Nrf2 to translocate to the nucleus.[6]
-
Upregulation of Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[6]
Inhibition of TLR4 Signaling:
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response. This compound has been shown to inhibit the TLR4 signaling pathway, contributing to its anti-inflammatory effects.[7][8]
Anti-Cancer Mechanisms
Dehydrogingerdiones have demonstrated promising anti-cancer properties, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.
-
Induction of G2/M Phase Cell Cycle Arrest: 6-Dehydrogingerdione, a related compound, has been shown to induce G2/M phase arrest in human breast cancer cells.[9][10] This is associated with the upregulation of p21 and downregulation of key cell cycle proteins such as cyclin A, cyclin B1, Cdc2, and Cdc25C.[9][10]
-
Induction of Apoptosis: Dehydrogingerdiones can trigger the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-9.[9] This process appears to be mediated by the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]
Metabolic Regulation
This compound has also been identified as a modulator of lipid metabolism, primarily through its inhibitory effect on Cholesteryl Ester Transfer Protein (CETP).
-
CETP Inhibition: this compound is a natural inhibitor of CETP, an enzyme that facilitates the transfer of cholesteryl esters from HDL to other lipoproteins.[11][12] Inhibition of CETP leads to an increase in HDL-cholesterol levels and a decrease in LDL-cholesterol levels.[12]
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of dehydrogingerdiones from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Effects of Dehydrogingerdiones
| Compound | Cell Line/Model | Target | Effect | Concentration/Dose | Reference |
| This compound | Cell-free | IKKβ activity | Inhibition | Dose-dependent | [1] |
| This compound | RAW 264.7 macrophages | LPS-induced IκBα phosphorylation | Inhibition | Dose-dependent | [1] |
| This compound | RAW 264.7 macrophages | LPS-induced iNOS expression | Suppression | - | [1] |
| This compound | RAW 264.7 macrophages | LPS-induced COX-2 expression | Suppression | - | [1] |
| This compound | RAW 264.7 macrophages | LPS-induced IL-6 expression | Suppression | - | [1] |
| (12)-Dehydrogingerdione | RAW 264.7 cells | LPS-induced NO production | Significant inhibition | 150 and 200 ng/mL | [5] |
| (12)-Dehydrogingerdione | RAW 264.7 cells | LPS-induced IL-6 production | Significant inhibition | 50, 100, 150, and 200 ng/mL | [5] |
| (12)-Dehydrogingerdione | RAW 264.7 cells | LPS-induced PGE2 production | Significant inhibition | 200 ng/mL | [5] |
| (12)-Dehydrogingerdione | BV-2 microglial cells | LPS-induced Akt phosphorylation | Inhibition | 5, 10, 20 µM | [13] |
| (12)-Dehydrogingerdione | BV-2 microglial cells | LPS-induced IKKα/β phosphorylation | Inhibition | 5, 10, 20 µM | [13] |
| (12)-Dehydrogingerdione | BV-2 microglial cells | LPS-induced IκBα phosphorylation | Inhibition | 5, 10, 20 µM | [13] |
| (12)-Dehydrogingerdione | BV-2 microglial cells | LPS-induced Nuclear NF-κB p65 | Inhibition | 5, 10, 20 µM | [13] |
Table 2: Anti-Cancer Effects of Dehydrogingerdiones
| Compound | Cell Line | Effect | Concentration | Reference |
| 6-Dehydrogingerdione | MDA-MB-231, MCF-7 | G2/M phase arrest and apoptosis | - | [9] |
| 10-Gingerol | HEY ovarian cancer cells | G2 arrest, decreased cyclin A, B1, and D3 | 100, 200 µM | [14] |
Table 3: Metabolic Effects of this compound
| Compound | Target | Effect | IC50 | Reference |
| This compound | Human plasma CETP | Inhibition | 35 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Treatment (RAW 264.7 Macrophages)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (typically 24 hours for cytokine analysis).
Western Blot Analysis for NF-κB Pathway Proteins
-
Purpose: To determine the protein expression levels of total and phosphorylated IKKβ, IκBα, and NF-κB (p65).
-
Protocol:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with specific primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to the respective total protein or loading control.[1][3]
-
IKKβ Kinase Assay (Cell-free)
-
Purpose: To directly measure the inhibitory effect of this compound on IKKβ catalytic activity.
-
Protocol:
-
Recombinant IKKβ protein is pre-incubated with varying concentrations of this compound for 30 minutes.
-
The kinase reaction is initiated by adding a substrate (e.g., GST-IκBα) and ATP.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay which measures ADP production, or by Western blotting with a phospho-specific antibody.[15][16]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Purpose: To quantify the production of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant.
-
Protocol:
Cell Cycle Analysis by Flow Cytometry
-
Purpose: To determine the effect of dehydrogingerdiones on the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Cancer cells are treated with the compound for a specified duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V/PI Staining
-
Purpose: To quantify the induction of apoptosis.
-
Protocol:
-
Cells are treated with the compound for the desired time.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Measurement of Oxidative Stress Markers
-
Purpose: To assess the antioxidant effects of this compound.
-
Protocol for Intracellular ROS Measurement:
-
Cells are treated with this compound.
-
The cells are then loaded with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[18]
-
-
Protocol for Measuring Antioxidant Enzyme Activity:
-
Cell lysates are prepared from treated cells.
-
The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase can be measured using commercially available assay kits.
-
The level of reduced glutathione (B108866) (GSH) can also be quantified using specific assay kits.[18]
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Dehydrogingerdiones.
Experimental Workflow Diagram
Caption: General experimental workflow for studying anti-inflammatory effects.
Conclusion
This compound is a multi-target bioactive compound with significant therapeutic potential. Its ability to potently modulate key signaling pathways involved in inflammation, cancer, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate future research in this promising area. Further in vivo studies are warranted to translate these in vitro findings into clinical applications.
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of the Zingiber officinale roscoe constituent 12-dehydrogingerdione in lipopolysaccharide-stimulated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The conformation and CETP inhibitory activity of [10]-dehydrogingerdione isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 10-Dehydrogingerdione raises HDL-cholesterol through a CETP inhibition and wards off oxidation and inflammation in dyslipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 10-Gingerol Inhibits Ovarian Cancer Cell Growth by Inducing G2 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
The Pungent Arsenal of Ginger: A Technical Guide to its Bioactive Constituents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhizome of Zingiber officinale, commonly known as ginger, has been a cornerstone of traditional medicine for centuries. Its characteristic pungency is not merely a culinary attribute but is indicative of a complex array of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the principal pungent constituents of ginger, their diverse biological activities, and the experimental methodologies used to elucidate their mechanisms of action. The primary classes of pungent compounds discussed herein are the gingerols, shogaols, paradols, and the sesquiterpenoid, zerumbone (B192701). These molecules have garnered considerable scientific attention for their anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This document aims to serve as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and visual representations of the key signaling pathways modulated by these potent natural products.
Major Pungent Constituents and their Bioactivities
The primary bioactive compounds responsible for ginger's pungency and medicinal properties are phenolic compounds and sesquiterpenoids.[1][2] In fresh ginger, gingerols are the most abundant pungent compounds.[1] During processing and storage, gingerols can be dehydrated to form shogaols, which are often found to exhibit more potent bioactivity.[3] Paradols are hydrogenation products of shogaols.[1] Zerumbone is a major bioactive constituent of wild ginger (Zingiber zerumbet).[4]
Gingerols
The most prominent gingerol in fresh ginger is-gingerol. Other analogues include[1]-gingerol and[2]-gingerol, differing in the length of their alkyl chain.[5]
-
Anti-inflammatory Activity: Gingerols exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[6]
-
Antioxidant Activity: They are potent scavengers of free radicals, contributing to their protective effects against oxidative stress-related diseases.[7]
-
Anticancer Activity: -gingerol has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[8][9]
Shogaols
Shogaols, particularly-shogaol, are formed from the dehydration of gingerols and are typically found in dried or processed ginger. They often exhibit enhanced biological activity compared to their gingerol precursors.[3]
-
Anticancer Activity: -shogaol is a potent inducer of apoptosis in a wide range of cancer cells and can overcome drug resistance.[10][11][12] It has been shown to be more potent than-gingerol in inhibiting the growth of lung and colon cancer cells.[3]
-
Anti-inflammatory Activity: Shogaols demonstrate significant anti-inflammatory effects, in part by inhibiting the production of nitric oxide (NO) and prostaglandins.[3][7]
-
Antioxidant Activity: -shogaol displays strong antioxidant properties, effectively scavenging various free radicals.[7][13]
Paradols
Paradols are minor constituents of ginger, formed by the hydrogenation of shogaols.[1]
-
Anti-inflammatory Activity: -paradol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and suppressing inflammatory pathways like NF-κB.[14][15]
-
Antioxidant Activity: Paradols contribute to the overall antioxidant capacity of ginger extracts.
-
Anticancer Activity: -paradol has been reported to have cancer chemopreventive potential.[16]
Zerumbone
Zerumbone is a crystalline monocyclic sesquiterpene and a major component of the essential oil from the rhizomes of Zingiber zerumbet.[4][17]
-
Anticancer Activity: Zerumbone exhibits significant antiproliferative and pro-apoptotic effects against a variety of cancer cell lines.[4][17][18][19]
-
Anti-inflammatory Activity: It exerts potent anti-inflammatory effects by suppressing the activation of NF-κB and associated inflammatory mediators.[4][8]
-
Antimicrobial Activity: Zerumbone has been shown to possess antibacterial activity against various pathogens.[4]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of the major pungent constituents of ginger.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| -Gingerol | H-1299 | Lung Cancer | ~150 | [3] |
| HCT-116 | Colon Cancer | >200 | [3] | |
| MDA-MB-231 | Breast Cancer | 200 | [9] | |
| MCF-7 | Breast Cancer | 200 | [9] | |
| -Shogaol | H-1299 | Lung Cancer | ~8 | [3] |
| HCT-116 | Colon Cancer | ~8 | [3] | |
| A-2780 | Ovarian Cancer | Significant Inhibition | [11] | |
| T47D | Breast Cancer | 0.5 ± 0.1 | [10] | |
| VSMC | Vascular Smooth Muscle | 2.7 | [5] | |
| Zerumbone | P-388D1 | Murine Leukemia | 2.5 µg/mL | [19] |
| CEMss | T-lymphoblastoid | 3.5 µg/mL | [17] | |
| WEHI-3B | Myelomonocytic Leukemia | 4.2 µg/mL | [17] | |
| HL-60 | Promyelocytic Leukemia | 5.3 µg/mL | [17] | |
| K-562 | Chronic Myelogenous Leukemia | 10.13 ± 1.67 µg/ml | [20] | |
| MCF-7 | Breast Cancer | 126.7 µg/ml | [21] |
Table 2: Antioxidant Activity (IC₅₀ Values)
| Compound | Assay | IC₅₀ (µM) | Reference(s) |
| -Gingerol | DPPH Radical Scavenging | 26.3 | [7][13] |
| Superoxide Radical Scavenging | 4.05 | [7][13] | |
| Hydroxyl Radical Scavenging | 4.62 | [7][13] | |
| [1]-Gingerol | DPPH Radical Scavenging | 19.47 | [7][13] |
| Superoxide Radical Scavenging | 2.5 | [7][13] | |
| Hydroxyl Radical Scavenging | 1.97 | [7][13] | |
| [2]-Gingerol | DPPH Radical Scavenging | 10.47 | [7][13] |
| Superoxide Radical Scavenging | 1.68 | [7][13] | |
| Hydroxyl Radical Scavenging | 1.35 | [7][13] | |
| -Shogaol | DPPH Radical Scavenging | 8.05 | [7][13] |
| Superoxide Radical Scavenging | 0.85 | [7][13] | |
| Hydroxyl Radical Scavenging | 0.72 | [7][13] |
Table 3: Anti-inflammatory Activity
| Compound | Model/Assay | Effect | Reference(s) |
| -Gingerol | LPS-induced NO production in RAW 264.7 cells | Significant inhibition | [3] |
| -Shogaol | LPS-induced NO production in RAW 264.7 cells | More potent inhibition than-gingerol | [3] |
| -Paradol | Inhibition of COX-2 | Ki = 1.93 µM | [22] |
| Rat paw edema model | Reduced inflammation by 20% at 1000 mg/kg | [23] | |
| Zerumbone | LPS-induced cytokine expression in mouse lung | Inhibition of ICAM-1, IL-1β, and MIP-2 | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and bioactivity assessment of ginger's pungent constituents.
Extraction and Isolation Protocols
-
Reflux Extraction:
-
Ten grams of dried and powdered ginger rhizomes are extracted with 100 mL of absolute ethanol.
-
The mixture is refluxed for 2-4 hours at a temperature of 50-80°C.
-
The extract is then filtered through Whatman No. 1 filter paper.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Chromatographic Conditions: An Agilent ZORBAX SB-C18 column (100 mm × 2.1 mm i.d., 3.5 μm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is commonly employed.
-
Flow Rate: 0.25 mL/min.
-
Detection: UV absorbance is monitored at 282 nm.
-
Standard Preparation: Stock solutions of-gingerol,[1]-gingerol,[2]-gingerol, and-shogaol are prepared in methanol (B129727) (e.g., 0.1 mg/mL). Calibration curves are generated using serial dilutions.
-
-
Microwave-Assisted Extraction (MAE):
-
2.0 g of dried, powdered Zingiber zerumbet rhizome is placed in a microwave extraction vessel.
-
44% ethanol-water solvent is added at a liquid-to-solid ratio of 38 mL/g.
-
Microwave irradiation is applied at 518 W for 38.5 seconds.
-
The mixture is cooled and vacuum filtered through Whatman No. 1 filter paper.
-
The filtrate is concentrated using a rotary evaporator to yield the crude zerumbone extract.[10]
-
-
Maceration with Acetone (B3395972):
-
Dried powdered rhizomes are extracted with acetone at room temperature for 24 hours, and the process is repeated three times.
-
The combined filtrate is concentrated under reduced pressure to yield a crude acetone extract.
-
Further purification can be achieved using chromatographic techniques such as column chromatography.[11]
-
Bioactivity Assay Protocols
-
Cell Seeding: Cancer cells (e.g., HCT-116, H-1299) are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g.,-shogaol) and incubated for 24-72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is recorded at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[24][25]
-
Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: 1 mL of the plant extract at different concentrations is mixed with 2 mL of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined from a plot of inhibition percentage against concentration.[6][18]
-
Cell Culture: RAW 264.7 cells are seeded in a 24-well plate at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.[6][26][27]
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.[2][10][28][29][30]
Signaling Pathways and Molecular Mechanisms
The bioactive constituents of ginger exert their effects by modulating a complex network of intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Zerumbone and-shogaol are potent inhibitors of this pathway.[4][31] They typically act by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]
Caption: NF-κB signaling pathway and its inhibition by zerumbone and-shogaol.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell proliferation, survival, and growth.-Gingerol and-shogaol have been shown to modulate this pathway.[14][32][33][34] In some cancer cells, these compounds inhibit the phosphorylation of Akt, leading to the suppression of downstream pro-survival signals and induction of apoptosis. Conversely, in the context of cardioprotection,-gingerol can activate this pathway to promote cell survival.[33]
Caption: PI3K/Akt signaling pathway modulation by-gingerol and-shogaol.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.-Shogaol has been identified as a potent inhibitor of STAT3 activation.[12][35] It can suppress the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of STAT3-target genes involved in tumorigenesis.
Caption: STAT3 signaling pathway and its inhibition by-shogaol.
Experimental Workflows
The following diagram illustrates a general workflow for the investigation of the bioactive properties of ginger's pungent constituents.
Caption: General experimental workflow for the study of ginger's pungent constituents.
Conclusion
The pungent constituents of ginger, including gingerols, shogaols, paradols, and zerumbone, represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the realms of cancer, inflammation, and oxidative stress, are well-documented and are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational resource for the continued exploration of these compounds, offering standardized protocols and a compilation of quantitative data to facilitate further research and development. A thorough understanding of their mechanisms of action is paramount for the successful translation of these natural products into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. Increased Growth Inhibitory Effects on Human Cancer Cells and Anti-Inflammatory Potency of Shogaols from Zingiber officinale Relative to Gingerols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zerumbone from Zingiber zerumbet Ameliorates Lipopolysaccharide-Induced ICAM-1 and Cytokines Expression via p38 MAPK/JNK-IκB/NF-κB Pathway in Mouse Model of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Binding Mode Analysis of Zerumbone to Key Signal Proteins in the Tumor Necrosis Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure-Based in Silico Study of 6-Gingerol, 6-Ghogaol, and 6-Paradol, Active Compounds of Ginger (Zingiber officinale) as COX-2 Inhibitors | Saptarini | International Journal of Chemistry | CCSE [ccsenet.org]
- 23. ijrrjournal.com [ijrrjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. [6]-Shogaol attenuates inflammation, cell proliferation via modulate NF-κB and AP-1 oncogenic signaling in 7,12-dimethylbenz[a]anthracene induced oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. 6-Gingerol Activates PI3K/Akt and Inhibits Apoptosis to Attenuate Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(10)-Dehydrogingerdione: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10)-Dehydrogingerdione, a pungent bioactive compound isolated from the rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its anti-inflammatory, antioxidant, nephroprotective, and potential cardiovascular and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Therapeutic Activities and Mechanisms of Action
This compound exerts its therapeutic effects through multiple signaling pathways. Its most well-characterized activity is the potent inhibition of the pro-inflammatory NF-κB signaling cascade. Emerging evidence also points towards its role in activating the antioxidant Nrf2/HO-1 pathway and modulating lipid metabolism, suggesting a multi-targeted therapeutic profile.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its direct inhibition of IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. By targeting the cysteine 179 residue in the activation loop of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[1][2][3] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[1][2][3]
Studies have also implicated the involvement of the Toll-like receptor 4 (TLR4)/NF-κB/ERK signaling pathway in the anti-inflammatory action of this compound.[4]
Antioxidant and Cytoprotective Effects
While direct antioxidant activity data for this compound is limited, studies on the structurally similar compound 6-dehydrogingerdione suggest a potent ability to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) pathway.[5][6] This pathway is a key regulator of cellular antioxidant defenses. Activation of Nrf2 leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which plays a crucial role in mitigating oxidative stress.[5][6]
Nephroprotective Potential
In preclinical models of tramadol- and alcohol-induced nephrotoxicity, this compound has demonstrated significant renal protective effects. This protection is associated with the modulation of renal oxidative stress, inflammation, and apoptosis.[4] The underlying mechanisms involve the activation of HO-1 and the inhibition of the TLR4/NF-κB/ERK signaling pathway.[4]
Cardiovascular Protective Potential
This compound has shown promise in modulating lipid metabolism, a key factor in cardiovascular disease. It has been identified as a Cholesteryl Ester Transfer Protein (CETP) inhibitor, a mechanism that can lead to increased levels of high-density lipoprotein (HDL) cholesterol ("good cholesterol").[7][8][9] In a dyslipidemic rabbit model, treatment with this compound resulted in a significant improvement in serum lipid profiles, including a notable increase in HDL-C.[7][8][9]
Neuroprotective Potential
Direct evidence for the neuroprotective effects of this compound is still emerging. However, research on the related compound 12-dehydrogingerdione (B12371338) has shown significant anti-neuroinflammatory effects in microglial cells.[10] These effects are mediated through the inhibition of the Akt/IKK/NF-κB pathway and the activation of the Nrf-2/HO-1 pathway. Given the structural and mechanistic similarities, it is plausible that this compound possesses similar neuroprotective properties.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that specific IC50 values for the anti-inflammatory and antioxidant effects of this compound are not consistently reported in the publicly available literature. Data from structurally similar compounds are included for comparative purposes.
Table 1: Anti-inflammatory and Related Activities
| Compound | Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| 12-Dehydrogingerdione | TNF-α production | BV-2 Microglia | ~50% inhibition at 10 µM | [10] |
| 12-Dehydrogingerdione | IL-6 production | BV-2 Microglia | ~60% inhibition at 10 µM | [10] |
| 12-Dehydrogingerdione | Nitric Oxide (NO) production | BV-2 Microglia | ~70% inhibition at 10 µM | [10] |
| 10-Shogaol | COX-2 Inhibition | In vitro enzyme assay | 7.5 µM | [11] |
| 8-Shogaol | COX-2 Inhibition | In vitro enzyme assay | 17.5 µM | [11] |
| 10-Gingerol | COX-2 Inhibition | In vitro enzyme assay | 32 µM | [11] |
Table 2: Cardiovascular-Related Activity
| Compound | Target/Assay | Animal Model | Key Finding | Reference |
| This compound | Lipid Profile Modulation | Dyslipidemic Rabbits | Significant increase in HDL-C, decrease in LDL-C | [7][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.
In Vitro Anti-inflammatory Assays in Macrophages
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound (dissolved in DMSO) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the desired time, typically 24 hours.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Following cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.
-
After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The nitrite (B80452) concentration, a stable metabolite of NO, is determined from a standard curve.
3. Western Blot Analysis for NF-κB Signaling Proteins:
-
Protein Extraction: After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of IKKβ, IκBα, and NF-κB p65.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using reverse transcriptase.
-
qPCR: The cDNA is amplified using specific primers for iNOS, COX-2, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels of the target genes are calculated using the ΔΔCt method.
In Vivo Model of Nephrotoxicity
-
Animal Model: Male Wistar rats.
-
Induction of Nephrotoxicity: Nephrotoxicity can be induced by daily intraperitoneal injections of tramadol (B15222) or oral administration of alcohol for a specified period (e.g., 45 days).
-
Treatment: this compound is administered orally at a specific dose (e.g., 10 mg/kg/day) concurrently with the nephrotoxic agent.
-
Assessment of Renal Function: Serum levels of creatinine, urea, and uric acid are measured.
-
Histopathological Examination: Kidney tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of pathological changes.
-
Biochemical Analysis: Kidney tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione, superoxide (B77818) dismutase) and inflammation (e.g., NF-κB, TLR4, ERK) through ELISA and Western blotting.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted therapeutic potential, particularly in the context of inflammatory diseases. Its well-defined mechanism of action on the NF-κB pathway, coupled with its emerging roles in antioxidant responses and lipid metabolism, makes it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the therapeutic index of this compound and its analogs.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand its absorption, distribution, metabolism, and excretion, which is crucial for determining appropriate dosing regimens.
-
In Vivo Efficacy in Disease Models: To validate its therapeutic potential in preclinical models of various inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.
-
Toxicology Studies: To establish a comprehensive safety profile.
A thorough investigation into these areas will be instrumental in translating the promising preclinical findings of this compound into tangible therapeutic applications for a range of human diseases.
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10-Dehydrogingerdione | Benchchem [benchchem.com]
- 5. Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 10-Dehydrogingerdione raises HDL-cholesterol through a CETP inhibition and wards off oxidation and inflammation in dyslipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of (10)-Dehydrogingerdione
Audience: Researchers, scientists, and drug development professionals.
Introduction
(10)-Dehydrogingerdione is a bioactive compound found in the rhizomes of ginger (Zingiber officinale) that has garnered significant interest for its potential therapeutic properties. As a structural analogue of other pungent constituents like gingerols and shogaols, accurate and reliable quantification of this compound in various matrices is crucial for research and development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies outlined are based on established analytical techniques for related ginger compounds.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis of this compound.
Sample Preparation
The extraction procedure is a critical step to ensure accurate quantification. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Ginger rhizome powder or sample containing this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 5 grams of the crushed or powdered sample into a glass vial.
-
Add 10 mL of a 50:50 methanol-water solution.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1]
-
Sonicate the sample for 5 minutes.[1]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
HPLC Analysis
The following HPLC conditions are recommended for the separation and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | A gradient elution is recommended to ensure optimal separation. Start with a lower concentration of acetonitrile and gradually increase it. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 280 nm[2][3] |
Data Presentation
Quantitative data, including retention time, linearity (R²), limit of detection (LOD), and limit of quantification (LOQ), should be determined through a proper method validation process. The following table provides an example of how to present such data. A study on related ginger compounds reported a limit of detection as low as 7.3 – 20.2 pg and a limit of quantification ranging from 14.5 to 40.4 pg.[4][5]
Table 1: Method Validation Parameters
| Parameter | Result |
| Retention Time (min) | To be determined |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (%) | To be determined |
| Precision (%RSD) | < 2% |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
References
Unveiling the Molecular Architecture: An Application Note on the NMR Spectroscopic Characterization of (10)-Dehydrogingerdione
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10)-Dehydrogingerdione, a prominent bioactive compound isolated from ginger (Zingiber officinale), has garnered significant interest for its diverse pharmacological activities. Elucidating its precise chemical structure is paramount for understanding its mechanism of action and for guiding synthetic derivatization efforts in drug discovery. This application note provides a detailed protocol and comprehensive data for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We present tabulated ¹H and ¹³C NMR data, and describe the application of 2D NMR techniques such as COSY, HSQC, and HMBC for the complete structural assignment. This document serves as a practical guide for researchers engaged in the analysis of natural products and the development of novel therapeutics.
Introduction
This compound belongs to the family of gingerols and shogaols, which are the main pungent principles of ginger. Its structure, characterized by a vanillyl moiety linked to a long aliphatic chain with a β-diketone functionality, presents a number of stereochemical and constitutional features that can be unambiguously determined by modern NMR techniques. The application of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy is indispensable for the structural verification and purity assessment of this compound. This note outlines the standardized procedures for acquiring and interpreting the NMR data of this compound.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in a suitable deuterated solvent. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra from published literature.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1' | 7.04 | d | 1.9 |
| 2' | 6.92 | d | 8.2 |
| 5' | 6.92 | d | 8.2 |
| 6' | 7.08 | dd | 8.2, 1.9 |
| 7 | 6.62 | d | 15.9 |
| 8 | 7.58 | d | 15.9 |
| 10 | 5.85 | s | |
| 11 | 3.72 | s | |
| OCH₃ | 3.93 | s | |
| 4-OH | 5.95 | s | |
| 2 | 2.55 | t | 7.5 |
| 3 | 1.60 | m | |
| 4-9 | 1.27 | br s | |
| 10 | 0.88 | t | 6.8 |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 1' | 127.1 |
| 2' | 110.2 |
| 3' | 148.1 |
| 4' | 146.9 |
| 5' | 115.8 |
| 6' | 123.4 |
| 7 | 126.7 |
| 8 | 142.9 |
| 9 | 199.2 |
| 10 | 101.3 |
| 11 | 184.8 |
| OCH₃ | 56.1 |
| 1 | 200.5 |
| 2 | 45.9 |
| 3 | 24.1 |
| 4 | 29.5 |
| 5 | 29.4 |
| 6 | 29.3 |
| 7 | 29.2 |
| 8 | 31.8 |
| 9 | 22.7 |
| 10 | 14.1 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
-
Internal Standard (Optional): For quantitative NMR (qNMR) studies, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring high-quality NMR spectra on a standard 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Standard pulse programs available in the spectrometer's software should be utilized.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experimental time.
-
Mandatory Visualizations
The following diagrams illustrate the key relationships and workflows involved in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships in NMR spectral interpretation.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the unambiguous structural characterization of this compound. The combination of 1D and 2D NMR experiments provides a complete picture of the molecular framework, enabling the precise assignment of all proton and carbon signals. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the reliable identification and further investigation of this promising bioactive compound.
Application Notes and Protocols for the Synthesis of (10)-Dehydrogingerdione via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (10)-Dehydrogingerdione, a bioactive compound found in ginger, through the Claisen-Schmidt condensation reaction. This methodology offers a versatile and efficient route to obtaining this valuable natural product for research and development purposes.
This compound , with the IUPAC name (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione[1], is a subject of interest for its potential pharmacological activities. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, provides a straightforward method for its synthesis[2].
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties and available spectral data for this compound is presented in Table 1. This information is crucial for the characterization and quality control of the synthesized compound.
| Parameter | Value | Reference |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione | [1] |
| Molecular Formula | C₂₁H₃₀O₄ | [1] |
| Molecular Weight | 346.5 g/mol | [1] |
| Appearance | Yellowish solid (predicted) | |
| Mass Spectrum | A principal fragment is observed at m/z 177, characteristic of dehydro-[n]-gingerdiones. | |
| Computed ¹³C NMR | Data available through spectral databases. | [1] |
| Computed IR Spectrum | Data available through spectral databases. | [1] |
Experimental Protocols
The following section details the materials and methods for the synthesis of this compound via a Claisen-Schmidt condensation. This protocol is a generalized procedure based on the synthesis of structurally related dehydrogingerdione derivatives and may require optimization for specific laboratory conditions[2].
Materials and Reagents
-
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)
-
2,4-Pentadecanedione
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Distilled water
General Synthesis Procedure
-
Preparation of Reactants: In a round-bottom flask, dissolve vanillin (1.0 equivalent) and 2,4-pentadecanedione (1.0-1.2 equivalents) in a minimal amount of ethanol[2].
-
Base Solution Preparation: In a separate beaker, prepare a solution of NaOH or KOH (2.0-4.0 equivalents) in ethanol or water. Cool this solution in an ice bath to manage the exothermic reaction upon addition[2].
-
Condensation Reaction: Slowly add the cooled alkaline solution to the stirred solution of the aldehyde and ketone. The reaction mixture may change color, indicating the progress of the reaction. Allow the mixture to stir at room temperature. The reaction can be gently heated to 40-50°C to increase the reaction rate if necessary[2].
-
Reaction Monitoring: The progress of the condensation can be monitored by thin-layer chromatography (TLC) using a suitable eluent system, such as a 7:3 mixture of hexane and ethyl acetate[2].
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Precipitation: Acidify the mixture by the slow addition of dilute HCl until a neutral pH is achieved. The crude this compound should precipitate out of the solution[2].
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities[2].
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended[2].
-
Characterization: The final purified product should be characterized by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Claisen-Schmidt condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of synthesis, purification, and characterization.
References
Application Note: In Vitro Kinase Assay for Measuring (10)-Dehydrogingerdione Inhibition of IKKβ
For Research Use Only.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of genes involved in immunity, cell survival, and inflammation.[1][2][3] The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ (also known as IKK2), is a central regulator of the canonical NF-κB pathway.[1][4] Upon activation by pro-inflammatory stimuli like TNF-α or lipopolysaccharide (LPS), IKKβ phosphorylates the inhibitor of NF-κB, IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[2][4]
Given its critical role, IKKβ has emerged as a significant therapeutic target for a multitude of chronic inflammatory diseases and cancers.[1] (10)-Dehydrogingerdione (D10G), a pungent constituent isolated from ginger (Zingiber officinale), has been identified as a direct inhibitor of IKKβ.[5][6] Studies have shown that D10G irreversibly inhibits the catalytic activity of IKKβ by targeting cysteine residue 179 in the kinase's activation loop.[5] This application note provides a detailed protocol for an in vitro kinase assay to quantify the inhibitory activity of this compound against recombinant human IKKβ.
Assay Principle
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by IKKβ. Recombinant IKKβ is incubated with its substrate (a synthetic peptide, IKKtide, or a protein like GST-IκBα) and ATP. In the presence of an inhibitor like this compound, the kinase activity of IKKβ is reduced, leading to less ATP consumption. The remaining ATP is then converted into a luminescent signal. The light output is inversely correlated with IKKβ activity; a lower signal indicates higher kinase activity, while a higher signal indicates inhibition.
Quantitative Data Summary
This compound has been demonstrated to be a direct inhibitor of IKKβ.[5] For comparative purposes, this table includes data for a well-characterized IKKβ inhibitor.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | IKKβ | In Vitro Kinase Assay | Inhibition Confirmed[2][5] | Lee et al. (2012)[5] |
| BMS-345541 (Reference) | IKKβ | In Vitro Kinase Assay | 0.3 µM | To C. et al. (2019) |
Note: The specific IC50 value for this compound was not publicly available in the cited literature abstracts. Researchers should determine this value empirically using the protocol provided.
Visualized Pathways and Workflows
NF-κB Signaling Pathway and IKKβ Inhibition
Caption: Canonical NF-κB pathway showing IKKβ activation and subsequent inhibition by this compound.
Experimental Workflow for IKKβ Kinase Assay
Caption: Step-by-step workflow for the in vitro IKKβ luminescence-based kinase assay.
Detailed Experimental Protocol
This protocol is adapted from commercially available luminescence-based kinase assays (e.g., ADP-Glo™ Kinase Assay) and is suitable for determining the IC50 value of this compound.
Materials and Reagents
-
Enzyme: Recombinant Human IKKβ, GST-tagged (e.g., BPS Bioscience Cat. #40304)
-
Substrate: IKKtide peptide (sequence: KKKKERLLDDRHDSGLDSMKDEE) or GST-tagged IκBα (1-54)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega Cat. #V6930)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP (500 µM stock)
-
-
Buffer: 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 0.5 mg/ml BSA)
-
Inhibitor: this compound (D10G), stock solution in DMSO
-
Control Inhibitor: IKKβ inhibitor, e.g., TPCA-1 or BMS-345541 (for assay validation)
-
Plates: White, opaque 96-well or 384-well plates (low-volume)
-
Equipment: Multichannel pipettes, plate reader capable of measuring luminescence
Procedure
1. Reagent Preparation: a. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water. Keep on ice. b. Thaw all reagents (Enzyme, Substrate, ATP, ADP-Glo™ components) on ice. c. Prepare a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). The concentrations should be 10-fold higher than the desired final concentration in the assay.
2. Assay Reaction Setup: a. Add 5 µL of the serially diluted this compound, vehicle control (DMSO in buffer), or "no enzyme" blank control to the wells of a 96-well plate. b. Prepare a master mix containing recombinant IKKβ enzyme diluted in 1x Kinase Assay Buffer. Add 10 µL of this diluted enzyme solution to the inhibitor and vehicle control wells. For "blank" wells, add 10 µL of 1x Kinase Assay Buffer. c. Gently tap the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
3. Kinase Reaction Initiation: a. Prepare a Substrate/ATP master mix in 1x Kinase Assay Buffer. The final concentration in the 25 µL reaction should be optimized (e.g., 10 µM ATP and 0.2 µg/µL IKKtide substrate). b. Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells. c. Mix the plate gently and incubate at 30°C for 45-60 minutes.
4. Luminescence Detection: a. After the kinase reaction incubation, equilibrate the plate to room temperature. b. Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. c. Incubate the plate at room temperature for 40 minutes. d. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a light signal. e. Incubate for another 30 minutes at room temperature, protected from light. f. Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
Data Analysis
-
Subtract Background: Subtract the average luminescence signal from the "no enzyme" blank wells from all other measurements.
-
Calculate Percent Inhibition: The vehicle control (DMSO) represents 0% inhibition (maximum kinase activity), and the blank control represents 100% inhibition. Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Conclusion
This application note provides a comprehensive framework for researchers to quantitatively assess the inhibitory effect of this compound on IKKβ. The provided luminescence-based in vitro kinase assay is a robust, high-throughput method for determining the potency (IC50) of this natural compound. The visualization of the underlying signaling pathway and experimental workflow serves to clarify the mechanism of action and the practical steps required for successful execution of the assay, facilitating further research into the therapeutic potential of IKKβ inhibitors in inflammatory and oncologic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the NF-κB Pathway Following (10)-Dehydrogingerdione Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10)-Dehydrogingerdione (D10G), a bioactive compound isolated from the rhizome of Zingiber officinale (ginger), has garnered significant interest for its potent anti-inflammatory properties. A primary mechanism underlying these effects is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In a resting state, NF-κB dimers, typically the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[2]
Research has demonstrated that this compound directly targets and inhibits the catalytic activity of IKKβ.[2][3] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[2][3] Western blot analysis is a crucial technique for elucidating this mechanism by quantifying the changes in the phosphorylation state and abundance of key proteins within this pathway. These application notes provide a comprehensive guide to performing such an analysis.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key proteins in the NF-κB signaling pathway in a model system, such as LPS-stimulated RAW 264.7 macrophages. The data, based on densitometric analysis from published studies on this compound and related compounds, illustrates a dose-dependent inhibition of the pathway.
Table 1: Effect of this compound on the Phosphorylation of IKKβ and IκBα
| Treatment | p-IKKβ (Relative Density) | p-IκBα (Relative Density) |
| Control | ~0.1 | ~0.1 |
| LPS (1 µg/mL) | ~1.0 | ~1.0 |
| LPS + (10)-DHDG (10 µM) | ~0.6 | ~0.5 |
| LPS + (10)-DHDG (20 µM) | ~0.3 | ~0.2 |
| LPS + (10)-DHDG (40 µM) | ~0.1 | ~0.1 |
| Data are representative and indicate the relative density of the phosphorylated protein normalized to the total protein, with the LPS-treated group set to 1.0. |
Table 2: Effect of this compound on IκBα Degradation and Nuclear NF-κB p65 Levels
| Treatment | Cytoplasmic IκBα (Relative Density) | Nuclear NF-κB p65 (Relative Density) |
| Control | ~1.0 | ~0.2 |
| LPS (1 µg/mL) | ~0.3 | ~1.0 |
| LPS + (10)-DHDG (10 µM) | ~0.6 | ~0.6 |
| LPS + (10)-DHDG (20 µM) | ~0.8 | ~0.4 |
| LPS + (10)-DHDG (40 µM) | ~0.9 | ~0.2 |
| Data are representative and indicate the relative density of the protein normalized to a loading control (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts), with the control or LPS-stimulated group set to 1.0 as appropriate. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB pathway inhibition by this compound.
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes: (10)-Dehydrogingerdione as a Potent Inhibitor of Inflammatory Gene Expression
(10)-Dehydrogingerdione (10-DHGD) , a bioactive compound isolated from the rhizome of ginger (Zingiber officinale), has emerged as a significant anti-inflammatory agent.[1][2] These application notes provide an overview of its mechanism and utility in modulating inflammatory responses at the genetic level, specifically through the inhibition of the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting a critical component of the pro-inflammatory signaling cascade. Research has demonstrated that it specifically inhibits the catalytic activity of IκB kinase β (IKKβ) .[1][3] This inhibition is crucial because IKKβ is the key enzyme responsible for phosphorylating IκBα. The phosphorylation and subsequent degradation of IκBα are requisite steps for the activation and nuclear translocation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][4]
By inhibiting IKKβ, this compound effectively prevents the activation of NF-κB.[3] As NF-κB is a master regulator of inflammation, its suppression leads to a significant downregulation in the expression of numerous NF-κB-dependent pro-inflammatory genes.[5] Key genes affected by this action include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like Interleukin-6 (IL-6).[3][4] This targeted mechanism makes this compound a valuable tool for research in inflammation and a potential candidate for therapeutic development in NF-κB-associated disorders.[3]
A related compound, 12-Dehydrogingerdione (B12371338), has also been shown to suppress the NF-κB pathway by inhibiting the phosphorylation of Akt, an upstream kinase that activates the IKK complex.[6][7]
Key Applications
-
In Vitro Inflammation Models: this compound can be used in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or primary microglia, to study the suppression of inflammatory responses.[3][6]
-
Drug Discovery: As a natural product with a defined molecular target (IKKβ), it serves as a lead compound for the development of novel anti-inflammatory drugs.[1][3]
-
Pathway Analysis: It is a useful chemical probe for investigating the role of the IKKβ/NF-κB signaling pathway in various disease models.
Quantitative Data Summary
The efficacy of Dehydrogingerdione compounds in suppressing the mRNA expression of key inflammatory genes has been quantified using RT-PCR. The following table summarizes representative findings from studies on this compound and the closely related 12-Dehydrogingerdione in LPS-stimulated macrophage and microglial cell lines.
| Cell Line | Inducing Agent | Compound | Target Gene | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | This compound | iNOS | Significant Suppression | [3] |
| RAW 264.7 Macrophages | LPS | This compound | COX-2 | Significant Suppression | [3] |
| RAW 264.7 Macrophages | LPS | This compound | IL-6 | Significant Suppression | [3] |
| RAW 264.7 Macrophages | LPS | 12-Dehydrogingerdione | iNOS | Significant Inhibition | [8][9] |
| RAW 246.7 Macrophages | LPS | 12-Dehydrogingerdione | COX-2 | Significant Inhibition | [8][9] |
| BV-2 Microglia | LPS | 12-Dehydrogingerdione | iNOS | Significant Reduction | [6][10] |
| BV-2 Microglia | LPS | 12-Dehydrogingerdione | IL-6 | Significant Reduction | [6][10] |
Visualizations
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for RT-PCR analysis of inflammatory gene expression.
Detailed Experimental Protocols
This section provides a step-by-step protocol for analyzing the effect of this compound on the mRNA expression of inflammatory genes in LPS-stimulated macrophages.
Protocol 1: Cell Culture and Treatment
-
Cell Maintenance : Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Cell Plating : Seed the RAW 264.7 cells into 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Treatment :
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, replace the old media with fresh, serum-free media.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.[7]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (typically 4-24 hours) to induce inflammatory gene expression.[3][7] Include an unstimulated control group.
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction :
-
Aspirate the culture medium from the wells.
-
Add 1 mL of TRIzol reagent (or a similar TRI-reagent) directly to each well and homogenize by pipetting.[11][12]
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.[11]
-
Transfer the homogenate to a microcentrifuge tube. Add 200 µL of chloroform, cap securely, and shake vigorously for 15 seconds.[11]
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes and resuspend it in 20-50 µL of RNase-free water.
-
-
RNA Quantification and Quality Control :
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.[9]
-
-
cDNA Synthesis (Reverse Transcription) :
-
Use a commercial cDNA synthesis kit (e.g., SuperScript™ First-Strand Synthesis System).[13]
-
In a PCR tube, combine 1-2 µg of total RNA, oligo(dT) primers or random hexamers, and dNTPs. Adjust the final volume with RNase-free water as per the kit's instructions.
-
Incubate at 65°C for 5 minutes, then chill on ice for at least 1 minute.
-
Add the reaction buffer, MgCl₂, DTT, and RNase inhibitor to the tube.
-
Add the reverse transcriptase enzyme (e.g., SuperScript II RT).[13]
-
Incubate at 42-50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[13]
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design : Use validated primer pairs specific for the target genes (e.g., mouse Nos2, Ptgs2, Il6) and a stable housekeeping gene for normalization (e.g., mouse Gapdh or Actb). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.[12]
-
qPCR Reaction Setup :
-
Prepare a master mix for each primer set. For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
7 µL of Nuclease-Free Water
-
-
Dispense 19 µL of the master mix into each well of a qPCR plate.
-
Add 1 µL of diluted cDNA (e.g., 10-50 ng) to the respective wells.
-
Include no-template controls (NTCs) for each primer set.
-
-
Thermal Cycling : Perform the qPCR using a real-time PCR detection system with a program similar to the following:
-
Initial Denaturation : 95°C for 10 minutes.
-
Cycling (40 cycles) :
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis : Perform a melt curve analysis at the end of the run to confirm the specificity of the amplified product.[9]
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative change in gene expression using the Livak method (ΔΔCt):
-
ΔΔCt = ΔCttreated - ΔCtcontrol
-
Fold Change = 2-ΔΔCt
-
-
Present the data as fold change relative to the LPS-stimulated control group.
-
References
- 1. 10-Dehydrogingerdione | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory effects of the Zingiber officinale roscoe constituent 12-dehydrogingerdione in lipopolysaccharide-stimulated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 12. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 13. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Application Notes and Protocols for In Vivo Studies of (10)-Dehydrogingerdione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10)-Dehydrogingerdione, a bioactive compound isolated from the rhizomes of Zingiber officinale (ginger), has garnered significant interest for its potent anti-inflammatory and potential antineoplastic properties. Preclinical studies have elucidated its primary mechanism of action, which involves the direct inhibition of IκB kinase β (IKKβ), a crucial enzyme in the activation of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammation and is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Furthermore, this compound has been shown to modulate other critical signaling cascades, including the Toll-like receptor 4 (TLR4) and ERK pathways, and to possess antioxidant and anti-apoptotic effects.[1]
These application notes provide detailed protocols for investigating the in vivo efficacy of this compound in established animal models of inflammation and cancer. The protocols are designed to be comprehensive, offering step-by-step guidance for researchers in pharmacology, oncology, and drug discovery.
Mechanism of Action: Targeting Key Inflammatory and Cancer Pathways
In vitro studies have demonstrated that this compound exerts its biological effects through the modulation of several key signaling pathways:
-
Inhibition of the NF-κB Pathway: this compound directly inhibits the catalytic activity of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes such as iNOS, COX-2, and IL-6.[1]
-
Modulation of the TLR4 Signaling Pathway: Evidence suggests that this compound can interfere with the TLR4 signaling cascade, which is an upstream activator of the NF-κB pathway. This may contribute to its protective effects against organ toxicity.[1]
-
Induction of Apoptosis: In cancer cell lines, related gingerdiones have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.
Animal Models for In Vivo Evaluation
Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation Model)
This is a widely used and reproducible model for screening the anti-inflammatory activity of novel compounds.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or a mixture of DMSO, PEG300, Tween 80, and saline)
-
Carrageenan (lambda, Type IV)
-
Positive control: Indomethacin or Diclofenac
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
This compound (dose-range finding study recommended, e.g., 1, 5, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or this compound via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg) | Route | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | i.p. | 0.85 ± 0.07 | - |
| Indomethacin | 10 | p.o. | 0.32 ± 0.04 | 62.4% |
| This compound | 1 | i.p. | 0.71 ± 0.06 | 16.5% |
| This compound | 5 | i.p. | 0.54 ± 0.05 | 36.5% |
| This compound | 10 | i.p. | 0.41 ± 0.04 | 51.8% |
Breast Cancer Xenograft Model in Immunodeficient Mice
This model is suitable for evaluating the in vivo antitumor efficacy of this compound on human breast cancer cell lines. A study on the structurally similar compound 1-dehydro-6-gingerdione has shown its efficacy in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Positive control (e.g., Doxorubicin)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media.
-
Cell Preparation: Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length)/2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control
-
This compound (dose-range finding study recommended, e.g., 5, 10, 20 mg/kg)
-
-
Treatment: Administer the respective treatments (e.g., daily i.p. injections) for a specified period (e.g., 21 days).
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Quantitative Data Summary (Hypothetical Data for this compound):
| Treatment Group | Dose (mg/kg/day) | Route | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 1520 ± 180 | - |
| Doxorubicin | 2 | i.v. (weekly) | 450 ± 95 | 70.4% |
| This compound | 5 | i.p. | 1150 ± 150 | 24.3% |
| This compound | 10 | i.p. | 875 ± 120 | 42.4% |
| This compound | 20 | i.p. | 610 ± 110 | 59.9% |
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and potential anticancer mechanisms of action. The provided protocols for the carrageenan-induced paw edema and breast cancer xenograft models offer robust frameworks for the in vivo evaluation of its therapeutic efficacy. Due to the lack of extensive in vivo data for this specific compound, it is crucial to perform initial dose-range finding studies to determine optimal and non-toxic dosages. These preclinical studies are essential for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases and cancer.
References
Application Notes and Protocols for Measuring CETP Inhibition by (10)-Dehydrogingerdione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a key plasma protein that mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. (10)-Dehydrogingerdione, a bioactive compound isolated from ginger rhizomes, has been identified as a natural inhibitor of CETP.[1][2][3] These application notes provide detailed protocols for measuring the in vitro and in vivo inhibition of CETP by this compound.
Quantitative Data Summary
This compound has demonstrated inhibitory activity against human plasma CETP with a half-maximal inhibitory concentration (IC50) of 35 μM.[1] In vivo studies in a dyslipidemic rabbit model have shown that oral administration of this compound (10 mg/kg/day) for three months leads to significant improvements in the lipid profile and other cardiovascular risk markers compared to a dyslipidemic control group and the standard-of-care drug, atorvastatin.[2][4]
Table 1: In Vivo Efficacy of this compound in a Dyslipidemic Rabbit Model
| Parameter | Dyslipidemic Control (DC) | This compound (10 mg/kg/day) | Atorvastatin |
| CETP Level | Markedly Elevated | Significantly Reduced (p < 0.001 vs. DC) | Significantly Reduced (p < 0.001 vs. DC) |
| LDL-C | Markedly Elevated | Significantly Reduced (p < 0.001 vs. DC) | Significantly Reduced (p < 0.001 vs. DC) |
| HDL-C | Markedly Reduced | Significantly Increased (p < 0.001 vs. DC) | Significantly Increased (p < 0.001 vs. DC) |
| PCSK9 | Markedly Elevated | Significantly Reduced (p < 0.001 vs. DC) | Significantly Reduced (p < 0.001 vs. DC) |
| IFN-γ | Markedly Elevated | Marked Decrease (p < 0.001 vs. DC) | Marked Decrease (p < 0.001 vs. DC) |
| sCD40L | Markedly Elevated | Marked Decrease (p < 0.001 vs. DC) | Marked Decrease (p < 0.001 vs. DC) |
| sP-selectin | Markedly Elevated | Marked Decrease (p < 0.001 vs. DC) | Marked Decrease (p < 0.001 vs. DC) |
Data synthesized from a study in dyslipidemic rabbits.[2]
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 value of this compound for CETP inhibition. The assay is based on the transfer of a self-quenched fluorescent lipid from a donor particle to an acceptor particle by CETP, leading to an increase in fluorescence.[5][6]
Materials:
-
This compound
-
CETP Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:
-
CETP Assay Buffer
-
Donor Molecule (self-quenched fluorescent lipid)
-
Acceptor Molecule
-
-
Recombinant human CETP or human plasma as a source of CETP
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 mM to 0.1 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (No CETP): 2 µL of DMSO and add CETP Assay Buffer instead of the CETP source.
-
Positive Control (No Inhibition): 2 µL of DMSO.
-
Test Wells: 2 µL of each this compound serial dilution.
-
-
Add the CETP source (recombinant human CETP or diluted human plasma) to all wells except the blank.
-
Prepare a master mix of the Donor and Acceptor Molecules in CETP Assay Buffer according to the kit manufacturer's instructions.
-
Add the master mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] * 100
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Visualizations
Caption: CETP-mediated lipid transfer and its inhibition by this compound.
Caption: Experimental workflow for the in vitro CETP inhibition assay.
References
- 1. The conformation and CETP inhibitory activity of [10]-dehydrogingerdione isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dyslipidemia induced inflammatory status, platelet activation and endothelial dysfunction in rabbits: Protective role of 10-Dehydrogingerdione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemostatic risk factors in dyslipidemic rabbits: role of 10-dehydrogingerdione as a new hypolipemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Isolation of (10)-Dehydrogingerdione from Ginger Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10)-Dehydrogingerdione, a pungent phenolic compound found in the rhizomes of ginger (Zingiber officinale), has garnered significant scientific interest due to its potent anti-inflammatory and neuroprotective properties. Structurally related to gingerols and shogaols, this compound is a promising candidate for the development of novel therapeutics. This document provides a detailed experimental protocol for the isolation and purification of this compound from ginger extract, methods for its characterization, and an overview of its interaction with the NF-κB signaling pathway.
Data Presentation
The following table summarizes the expected yields and purity at various stages of the isolation process. These values are representative and may vary depending on the quality of the ginger rhizomes and the precise experimental conditions.
| Purification Step | Starting Material | Expected Yield (w/w %) | Purity of this compound (%) |
| Crude Ethanol (B145695) Extract | Dried Ginger Powder | 10 - 15% | < 1% |
| Ethyl Acetate (B1210297) Fraction | Crude Ethanol Extract | 2 - 4% | 5 - 10% |
| Silica (B1680970) Gel Chromatography Fraction | Ethyl Acetate Fraction | 0.1 - 0.5% | 40 - 60% |
| Preparative HPLC Purified Product | Silica Gel Fraction | 0.01 - 0.05% | > 98% |
Experimental Protocols
This section details the step-by-step methodology for the isolation and characterization of this compound.
Preparation of Ginger Extract
-
Plant Material Preparation: Obtain fresh ginger rhizomes and wash them thoroughly to remove any soil and debris. Slice the rhizomes into thin pieces and dry them in a convection oven at 40-50°C or by lyophilization to a constant weight. Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Macerate 100 g of the dried ginger powder in 1 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract (approximately 10-15 g) in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition the aqueous suspension with 3 x 200 mL of n-hexane to remove non-polar compounds. Discard the n-hexane fractions.
-
Next, partition the remaining aqueous layer with 3 x 200 mL of ethyl acetate.
-
Collect the ethyl acetate fractions, which will contain this compound and other compounds of intermediate polarity.
-
Dry the combined ethyl acetate fractions over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the ethyl acetate fraction.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column (e.g., 5 cm diameter, 50 cm length) with silica gel (60-120 mesh) in n-hexane.
-
Dissolve the ethyl acetate fraction (approximately 2-4 g) in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).
-
Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp (254 nm).
-
Pool the fractions containing the compound of interest based on the TLC profile. This compound is expected to elute in the mid-polarity fractions.
-
Concentrate the pooled fractions to yield a semi-purified product.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fractions to preparative HPLC.
-
Column: A C18 reversed-phase column (e.g., 20 mm x 250 mm, 10 µm) is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase. A suggested gradient is: 0-10 min, 60% methanol; 10-40 min, 60-90% methanol; 40-50 min, 90% methanol.
-
Flow Rate: A typical flow rate for a preparative column of this size is 10-15 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC. A purity of >98% should be achievable.
-
Structural Characterization
The identity and structure of the isolated this compound can be confirmed using the following spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the mass of this compound (C₂₁H₃₀O₄, Molecular Weight: 346.46 g/mol ). The expected [M-H]⁻ ion is at m/z 345.2.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy should be performed to confirm the chemical structure. The resulting spectra can be compared with published data for this compound.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for the isolation of this compound and its known inhibitory effect on the NF-κB signaling pathway.
Caption: Experimental workflow for the isolation of this compound.
References
Troubleshooting & Optimization
Improving solubility of (10)-Dehydrogingerdione for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (10)-Dehydrogingerdione in cell-based assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D10G) is a bioactive pungent compound naturally found in the rhizome of ginger (Zingiber officinale).[1] Its primary mechanism of action involves potent anti-inflammatory effects by directly inhibiting IκB kinase β (IKKβ).[1][2] This inhibition prevents the activation of the NF-κB signaling pathway, which in turn suppresses the expression of downstream inflammatory genes like iNOS, COX-2, and IL-6.[2][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions such as PBS or cell culture media.[5] The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (B87167) (DMSO).[5] High-purity ethanol (B145695) (≥95%) can be an alternative, although the achievable solubility may be lower.[5]
Q3: What is the maximum recommended final concentration of DMSO for my cell-based assay?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should ideally not exceed 0.1%.[6][7][8] While some robust cell lines may tolerate up to 1%, this is highly dependent on the cell type and the duration of the assay.[6][9] It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the tolerance of your specific cell line.[7][8] Concentrations of 5% and higher are considered cytotoxic to most cell lines.[10]
Q4: My this compound precipitates when I add the stock solution to my cell culture medium. What should I do?
Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous medium. This typically occurs because the compound's solubility limit in the final medium is exceeded. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q5: Are there alternatives to DMSO for improving the solubility of this compound in culture media?
Yes, while DMSO is the most common primary solvent, other strategies can be employed. One approach is the use of a non-ionic surfactant like Pluronic® F-68 (also known as Poloxamer 188) in the cell culture medium.[11] Typically used at concentrations around 0.1% (w/v), Pluronic F-68 can help disperse hydrophobic compounds and protect cells from shear stress, though its effectiveness for D10G should be empirically tested.[11][12]
Data Summary
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions (e.g., 10 mM).[5] |
| Ethanol (≥95%) | Moderate | Can be used as an alternative to DMSO, but maximum achievable concentration may be lower.[5] |
| Aqueous Media (PBS, Culture Media) | Poor | Direct dissolution is not recommended. Working solutions must be prepared by diluting a stock solution.[5] |
Table 2: General Guidelines for Maximum Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on viability.[6][8] | Highly Recommended for all experiments. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but effects on cell physiology are possible.[7][9] | Use with Caution. A vehicle control is mandatory. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects; highly cell-line dependent.[6][10] | Not Recommended unless a dose-response for DMSO toxicity has been performed and shows no effect. |
| > 1.0% | Significant cytotoxicity is likely for most cell lines.[8][10] | Avoid. |
Troubleshooting Guide
Problem: Compound precipitates in the cell culture medium upon dilution.
This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a standard 10 mM stock solution, a common starting point for in vitro studies.
Materials:
-
This compound (powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg). The molecular weight is approximately 292.37 g/mol .
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
For 1 mg: Volume (µL) = (0.001 g / (292.37 g/mol x 0.010 mol/L)) x 1,000,000 µL/L ≈ 342.0 µL
-
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can assist, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the critical step of diluting the concentrated DMSO stock into your final cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and microcentrifuge tubes
Procedure (Example for a final concentration of 10 µM):
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution: To avoid precipitation from a large dilution factor, first prepare an intermediate solution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100-fold dilution to a concentration of 100 µM.
-
Mix immediately but gently by pipetting up and down. Do not vortex, as this can cause shearing of media components.
-
-
Prepare Final Working Solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Prepare Vehicle Control: Prepare a vehicle control that mirrors the solvent concentration in your highest treatment dose. In this example, add 1 µL of pure DMSO to 999 µL of culture medium to create a 0.1% DMSO control.
-
Immediate Use: Use the freshly prepared working solutions and vehicle control immediately for your cell treatment to ensure compound stability and prevent precipitation over time.
Signaling Pathway
References
- 1. 10-Dehydrogingerdione | Benchchem [benchchem.com]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pluronic enhances the robustness and reduces the cell attachment of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (10)-Dehydrogingerdione in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of (10)-Dehydrogingerdione in various experimental conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring compound found in ginger (Zingiber officinale). Its stability is a critical factor for researchers as it can influence the accuracy and reproducibility of experimental results. Understanding its degradation profile is essential for developing stable formulations and ensuring the compound's efficacy and safety in potential therapeutic applications.
Q2: What are the typical stress conditions used to assess the stability of this compound?
Forced degradation studies are crucial for understanding the stability of a compound.[1] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[2] Based on general guidelines for pharmaceutical compounds and related natural products, the following stress conditions are recommended for this compound:
-
Hydrolytic Conditions: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.[3][4]
-
Oxidative Conditions: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Thermal Stress: Exposure to elevated temperatures (e.g., 40°C, 60°C, 80°C) in both solid and solution states.[3]
-
Photostability: Exposure to controlled light sources, including UV and visible light, as per ICH Q1B guidelines.[3][4]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which contains a β-diketone and a vanilloid moiety, potential degradation pathways may include:
-
Hydrolysis: The ester and ether linkages in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and the unsaturated ketone structure are potential sites for oxidation.
-
Isomerization: The double bond in the molecule may undergo isomerization under certain conditions.
-
Polymerization: Phenolic compounds can be prone to polymerization, especially at higher temperatures and in the presence of oxygen.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for quantifying this compound and separating it from its degradation products.[5][6][7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight and structural information.[8][9][10][11]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column contamination- Column overload- Column void | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent.- Reduce sample concentration or injection volume.- Replace the column if a void is suspected.[12] |
| Fluctuating retention times | - Inconsistent mobile phase composition- Temperature fluctuations- Leaks in the HPLC system | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check for and repair any leaks in the system.[2][13] |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Inject a blank solvent to check for carryover.[13] |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Lamp failure | - Degas the mobile phase.- Flush the system and clean the detector cell.- Replace the detector lamp if necessary.[2][14] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and time points should be optimized based on preliminary experiments to achieve a target degradation of 5-20%.[3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study will depend on the lability of the compound under each stress condition.
4. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Determine the potential degradation pathways.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[7] |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmadekho.com [pharmadekho.com]
- 5. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing HPLC Parameters for (10)-Dehydrogingerdione Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of (10)-Dehydrogingerdione.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound?
A1: A good starting point for method development for this compound, a diarylheptanoid from ginger, is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] The mobile phase can be a gradient of acetonitrile (B52724) and water, often with a small amount of acid like 0.1% formic acid to improve peak shape.[2] A common detection wavelength for gingerols and related compounds is around 280 nm.[2][3]
Q2: What are the key parameters to optimize for better separation of this compound from other ginger compounds?
A2: The most critical parameters to optimize are the mobile phase composition (the ratio of organic solvent to water and the gradient slope), the type of stationary phase (C18 is common, but C8 or phenyl-hexyl could offer different selectivity), and the column temperature. Fine-tuning the pH of the mobile phase with additives like formic or acetic acid can also significantly impact the retention and peak shape of phenolic compounds like this compound.[4][5]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identity can be confirmed by comparing the retention time with that of a purified reference standard. For unequivocal identification, especially in complex matrices like ginger extracts, coupling the HPLC system to a mass spectrometer (HPLC-MS) is recommended.[6] The mass spectrum and fragmentation pattern of the analyte should match that of the reference standard.
Q4: What are the expected degradation products of this compound and how can I avoid them during analysis?
A4: Like other gingerols, this compound may be susceptible to dehydration, especially under acidic or high-temperature conditions.[2] To minimize degradation, it is advisable to use freshly prepared samples and standards, control the column temperature, and avoid harsh pH conditions in the mobile phase unless necessary for separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce sample concentration or injection volume.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7] |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation- Column temperature fluctuations- Insufficient column equilibration time | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[8] |
| Poor Resolution Between Peaks | - Sub-optimal mobile phase composition- Inappropriate column chemistry- High flow rate | - Adjust the gradient slope or the isocratic composition of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.- Try a column with a different stationary phase (e.g., C8, Phenyl) to alter selectivity.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing)- Particulate matter from the sample- Highly viscous mobile phase | - Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.- Check for any kinks in the tubing. Consider using a less viscous organic solvent if the method allows.[9] |
| No Peaks or Very Small Peaks | - Injection issue- Detector malfunction- Sample degradation | - Check the autosampler for proper injection volume and ensure the injection loop is not blocked.- Verify that the detector lamp is on and that the correct wavelength is set.- Prepare a fresh sample and standard to rule out degradation.[7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound in samples. Method validation is essential for specific applications.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.[4]
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables summarize typical performance data for the HPLC analysis of ginger compounds related to this compound. These values can serve as a benchmark during method development and validation.
Table 1: Chromatographic Parameters for Related Ginger Compounds
| Compound | Retention Time (min) |
| 6-Gingerol | ~18.5 |
| 8-Gingerol | ~25.0 |
| 10-Gingerol | ~30.5 |
| 6-Shogaol | ~23.0 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Method Validation Parameters for Related Ginger Compounds
| Parameter | 6-Gingerol | 8-Gingerol | 10-Gingerol | 6-Shogaol |
| Linear Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| LOD (µg/mL) | ~0.2 | ~0.2 | ~0.3 | ~0.1 |
| LOQ (µg/mL) | ~0.6 | ~0.6 | ~0.9 | ~0.3 |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 | 95 - 105 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values are typical and should be experimentally determined for each specific method.[4][10]
Visualizations
Caption: A workflow diagram for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. (Method for HPLC Analysis of Active Compounds in Ginger (Zingiber Officinale) - Neliti [neliti.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Different origins and processing methods affect the intrinsic quality of ginger: a novel approach to evaluating ginger quality [frontiersin.org]
- 6. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (10)-Dehydrogingerdione Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of (10)-Dehydrogingerdione.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, with the IUPAC name (E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione, is a bioactive compound naturally found in the rhizome of ginger (Zingiber officinale)[1][2]. It is recognized for its potent anti-inflammatory and antioxidant properties[1][3]. Its biological activity is primarily attributed to its ability to modulate key signaling pathways involved in inflammation[4][5].
Q2: What is the most common synthetic route for this compound and its analogs?
The most common and straightforward method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation[6][7]. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone[6]. For this compound, the likely starting materials are vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2,4-tetradecanedione.
Q3: What are the primary challenges encountered during the synthesis and purification of this compound?
Researchers may face several challenges, including:
-
Low Yields: Reaction yields can be variable, influenced by the purity of starting materials, catalyst effectiveness, and reaction temperature[6].
-
By-product Formation: The reaction can produce a mixture of products, including self-condensation products of the ketone, which can complicate purification[6].
-
Purification Difficulty: The structural similarity between the desired product and potential by-products can make separation by standard column chromatography or recrystallization challenging[6].
Q4: What is the primary signaling pathway modulated by this compound?
This compound is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[4][5]. It directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ)[4][8]. This action prevents the degradation of IκBα, thereby blocking the translocation of NF-κB into the nucleus and suppressing the expression of downstream pro-inflammatory genes like iNOS, COX-2, and IL-6[4][5]. Studies also indicate it can inhibit the TLR4/NF-κB/ERK signaling pathway[1][3].
Section 2: Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from established methods for similar dehydrogingerdione derivatives[6][7][9].
Materials:
-
Vanillin (1.0 equivalent)
-
2,4-Tetradecanedione (1.0 - 1.2 equivalents)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 - 4.0 equivalents)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve vanillin (1.0 eq) and 2,4-tetradecanedione (1.0 - 1.2 eq) in a minimal amount of ethanol.
-
Preparation of Base: In a separate beaker, prepare a solution of KOH (2.0 - 4.0 eq) in ethanol. Cool this solution in an ice bath.
-
Reaction: Slowly add the cooled basic solution to the stirred solution of the aldehyde and ketone. The reaction mixture may change color.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase)[6]. The reaction may take several hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary[6].
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts[6].
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
n-Hexane
-
Ethyl Acetate
-
Chromatography column, collection tubes
Procedure:
-
Column Packing: Pack a glass column with silica gel using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent and adsorb it onto a small amount of silica gel. Once dry, load the powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane[10]. Start with 100% n-hexane and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Pool the pure fractions and concentrate them under reduced pressure using a rotary evaporator to yield the semi-purified product[10].
Protocol 3: Final Purification by Recrystallization
Materials:
-
Semi-purified this compound
-
Ethanol/Water or Ethyl Acetate/Hexane solvent system
-
Erlenmeyer flask, heating plate
Procedure:
-
Dissolution: Dissolve the semi-purified product in a minimum amount of the hot, higher-solubility solvent (e.g., ethanol or ethyl acetate).
-
Precipitation: Slowly add the lower-solubility solvent (e.g., water or hexane) until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| SYNTHESIS ISSUES | ||
| Low or No Product Yield | 1. Ineffective Catalyst: The base (NaOH, KOH) may be old or of low purity. 2. Low Reaction Temperature: The reaction may be too slow at room temperature. 3. Poor Starting Material Quality: Vanillin or the ketone may be oxidized or impure. | 1. Use freshly prepared, high-purity base solutions[6]. 2. Gently heat the reaction mixture to 40-50°C, monitoring closely to avoid side reactions[6]. 3. Check the purity of starting materials by melting point or spectroscopy before starting the reaction. |
| Formation of Multiple By-products | 1. Self-Condensation of Ketone: The ketone can react with itself, which is a common side reaction in Claisen-Schmidt condensations[6]. 2. Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product[6]. | 1. Slowly add the ketone to the solution of the aldehyde and base. This keeps the ketone concentration low, favoring the desired cross-condensation[6]. 2. Use a stoichiometric amount of the ketone or a slight excess of the aldehyde[6]. |
| PURIFICATION ISSUES | ||
| Oily Product Instead of Solid | 1. Presence of Impurities: Residual solvents or low-melting by-products can prevent crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent system may not be optimal. | 1. Re-purify the product using column chromatography to remove impurities[6]. 2. Screen a variety of solvent systems for recrystallization (e.g., methanol/water, acetone/hexane). |
| Co-elution of Impurities in Column Chromatography | 1. Similar Polarity: The desired product and impurities may have very similar polarities. 2. Improper Solvent Gradient: The gradient may be too steep, leading to poor separation. | 1. Use a shallower, more gradual solvent gradient during elution. 2. If silica gel is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography (C18)[10]. |
Section 4: Data Presentation
Table 1: Typical Reaction Conditions for Analogous Claisen-Schmidt Condensations
| Aldehyde | Ketone | Base | Solvent | Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Vanillin | Acetone | NaOH | Ethanol/Water | 48 | ~50% | [9] |
| Vanillin | Acetone | NaOH | Ionic Liquid | 2 | ~63% |[7] |
Table 2: Example Gradient for Silica Gel Column Chromatography
| Step | n-Hexane (%) | Ethyl Acetate (%) | Purpose |
|---|---|---|---|
| 1 | 100 | 0 | Elute non-polar impurities |
| 2 | 95 | 5 | Elute less polar by-products |
| 3 | 90 | 10 | Elute this compound |
| 4 | 80 | 20 | Elute more polar impurities |
| 5 | 50 | 50 | Column flush |
Table 3: Common Solvent Systems for Recrystallization
| Primary Solvent (for dissolving) | Anti-Solvent (for precipitating) |
|---|---|
| Ethanol | Water |
| Ethyl Acetate | n-Hexane |
| Acetone | Water |
| Methanol | Water |
Section 5: Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
References
- 1. 10-Dehydrogingerdione | Benchchem [benchchem.com]
- 2. This compound | C21H30O4 | CID 14999388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-Dehydrogingerdione Attenuates Tramadol-Induced Nephrotoxicity by Modulating Renal Oxidative Stress, Inflammation and Apoptosis in Experimental Rats: Role of HO-1 Activation and TLR4/NF-κB/ERK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 8. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
Preventing degradation of (10)-Dehydrogingerdione during storage
Welcome to the technical support center for (10)-Dehydrogingerdione. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage conditions (temperature, light, oxygen exposure). | 1. Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed container. For long-term storage, -80°C is recommended. 2. Protect from Light: Store in an amber vial or a container wrapped in aluminum foil. 3. Minimize Freeze-Thaw Cycles: Aliquot the compound into smaller, single-use vials. 4. Inert Atmosphere: For maximum stability, especially in solution, store under an inert gas like argon or nitrogen. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. Common degradation pathways include hydrolysis, oxidation, and dehydration. | 1. Analyze Degradation Products: Use LC-MS to identify the mass of the new peaks to help elucidate the degradation pathway. 2. Adjust pH of Solutions: this compound is expected to be most stable in slightly acidic conditions (around pH 4), similar to related gingerols. Avoid alkaline conditions. 3. Use Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT or Vitamin C to prevent oxidative degradation.[1] |
| Color change of the compound (e.g., yellowing). | Oxidation or photodegradation. | 1. Purge with Inert Gas: Before sealing the container, purge the headspace with argon or nitrogen to displace oxygen. 2. Strict Light Protection: Ensure the compound is never exposed to direct sunlight or strong laboratory light for extended periods. |
| Precipitation of the compound in solution upon storage. | Solvent evaporation or poor solvent choice. | 1. Use High-Purity Solvents: Ensure solvents are anhydrous and of high purity. 2. Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. 3. Solvent Compatibility: this compound is soluble in methanol (B129727) and DMSO. For aqueous buffers, prepare fresh solutions and be mindful of potential hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months or longer), it is highly recommended to store solid this compound at -80°C in a tightly sealed, light-protected container.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid compound. It is best to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in single-use aliquots under an inert atmosphere. Methanol is a suitable solvent for stock solutions.
Q3: What are the main degradation pathways for this compound?
Based on its structure and data from related ginger compounds, the primary degradation pathways are likely:
-
Oxidation: The phenolic hydroxyl group and the α,β-unsaturated ketone system are susceptible to oxidation.
-
Hydrolysis: The α,β-unsaturated ketone moiety can be susceptible to hydrolysis, particularly under alkaline conditions.
-
Photodegradation: Exposure to UV light can lead to degradation.
Q4: How can I monitor the stability of my this compound sample?
The most reliable method is to use a stability-indicating HPLC method. This involves developing an HPLC protocol that can separate the intact this compound from its potential degradation products. Purity can be assessed by the peak area percentage of the main compound.
Q5: Is it necessary to use an inert gas for storage?
For the highest stability, especially for long-term storage of the solid or for any storage of solutions, using an inert gas such as argon or nitrogen is strongly recommended to prevent oxidative degradation.
Quantitative Data on Stability
Table 1: Effect of Temperature on the Degradation Rate of[2]-Gingerol at pH 1
| Temperature (°C) | Forward Rate Constant (k_f) (x 10⁻³ h⁻¹) | Reverse Rate Constant (k_r) (x 10⁻³ h⁻¹) | Half-life (t½) of[2]-Gingerol (days, estimated) |
| 20 | 0.205 | 1.07 | 24 |
| 37 | - | - | Relatively stable over 24h |
| 60 | - | - | >50% degradation in 24h |
| 80 | - | - | - |
| 100 | - | - | Equilibrium reached in ~2h |
Table 2: Effect of pH on the Degradation of[2]-Gingerol at 80°C
| pH | Relative Stability |
| 1 | Least Stable |
| 4 | Most Stable |
| 7 | Moderately Stable |
Note: The data above is for[2]-gingerol and should be used as a guideline for handling this compound. It is recommended to perform a specific stability study for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound to assess its purity and detect degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be:
-
0-5 min: 40% Acetonitrile
-
5-25 min: 40-90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90-40% Acetonitrile
-
35-40 min: 40% Acetonitrile
-
3. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound sample in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area of all peaks in the chromatogram.
-
Monitor for the appearance of new peaks over time under different storage conditions.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms to identify and quantify the degradation products.
Protocol 3: Storage under Inert Atmosphere
This protocol describes how to store samples of this compound under an inert atmosphere to prevent oxidation.
1. Materials:
-
This compound sample (solid or in solution).
-
Appropriate storage vial (e.g., amber glass vial with a PTFE-lined screw cap or a crimp cap with a septum).
-
Source of high-purity inert gas (argon or nitrogen) with a regulator and a tube.
-
Needles (one long for gas inlet, one short for gas outlet).
2. Procedure for Solid Samples:
-
Place the solid this compound in the vial.
-
If using a screw-cap vial, loosely place the cap on top.
-
Insert a long needle connected to the inert gas supply, ensuring the tip is near the bottom of the vial.
-
Insert a short needle as an outlet in the cap or septum.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace the air.
-
Remove the needles and immediately tighten the cap securely.
-
Seal the cap with parafilm for extra protection.
-
Store at the recommended temperature.
3. Procedure for Solutions:
-
Dispense the solution into the vial.
-
Insert a long needle connected to the inert gas supply so that the tip is in the headspace above the liquid.
-
Insert a short outlet needle.
-
Gently bubble the inert gas through the headspace for 2-3 minutes. Avoid bubbling the gas directly through the solution to prevent solvent evaporation.
-
Remove the needles and quickly seal the vial.
-
Store at the recommended temperature.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Key strategies to prevent the degradation of this compound.
References
Selecting the right concentration range for (10)-Dehydrogingerdione in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate concentration range for (10)-Dehydrogingerdione in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro experiments?
A1: Based on available data, a sensible starting point for exploratory in vitro experiments with this compound is between 5 µM and 50 µM . One study identified an IC50 value of 35 µM for the inhibition of human plasma cholesteryl ester transfer protein (CETP)[1]. For anti-inflammatory studies in cell lines like RAW 264.7 macrophages, concentrations in this range are likely to be effective, as related ginger compounds show activity in similar ranges[2][3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound is a lipophilic compound with low aqueous solubility[4]. Therefore, a stock solution should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Stock Preparation:
-
Problem: The compound does not fully dissolve.
-
Solution: Gentle warming and sonication can aid dissolution. Ensure you are using high-purity, anhydrous DMSO.
-
-
Problem: Precipitation occurs when adding the stock solution to the cell culture medium.
-
Solution: The final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[5]. Perform serial dilutions in your culture medium to reach the desired final concentration and vortex gently between dilutions. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q3: What are the known in vitro molecular targets and mechanisms of action for this compound and related compounds?
A3: this compound and its structural analogs primarily modulate inflammatory and antioxidant pathways. Key mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: this compound directly inhibits the catalytic activity of IκB kinase β (IKKβ), which is a crucial step in the activation of the NF-κB pathway. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to reduced expression of pro-inflammatory genes like iNOS, COX-2, and IL-6[6][7][8].
-
Activation of the Nrf-2/HO-1 Signaling Pathway: Structurally similar compounds have been shown to activate the Nrf-2/HO-1 pathway, which enhances the cellular antioxidant response and provides cytoprotection against oxidative stress[9][10].
-
Induction of Apoptosis via ROS Generation: The related compound 6-dehydrogingerdione has been shown to induce apoptosis in human breast cancer cells by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway[11].
Quantitative Data Summary
The following tables summarize the effective in vitro concentrations for this compound and related ginger-derived compounds from published studies.
Table 1: Effective Concentrations of this compound
| Target/Assay | Cell Line/System | Effective Concentration | Observed Effect | Reference |
|---|
| CETP Inhibition | Human Plasma | IC50: 35 µM | Inhibition of cholesteryl ester transfer protein activity. |[1] |
Table 2: Effective Concentrations of Related Dehydrogingerdione Compounds
| Compound | Target/Assay | Cell Line | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| 12-Dehydrogingerdione | NO, IL-6, PGE2 Production | RAW 246.7 Macrophages | 50-200 ng/mL | Significant inhibition of LPS-stimulated pro-inflammatory mediators. | [4] |
| 6-Dehydrogingerdione | Cell Viability | MDA-MB-231 & MCF-7 | 25-100 µM | Cell growth inhibition and induction of G2/M phase arrest. | [11] |
| 1-Dehydro-[12]-gingerdione | iNOS & COX-2 Expression | RAW 264.7 Macrophages | ~7-14 µM | Concentration-dependent suppression of protein expression. |[3][13] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by dehydrogingerdione compounds.
Caption: Inhibition of the NF-κB pathway by this compound.[6][7][8]
References
- 1. The conformation and CETP inhibitory activity of [10]-dehydrogingerdione isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin [agris.fao.org]
Interpreting NMR and mass spectrometry data for (10)-Dehydrogingerdione
Welcome to the technical support center for the analytical characterization of (10)-Dehydrogingerdione. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weight and formula for this compound?
A1: The molecular formula of this compound is C₂₁H₃₀O₄, with a molecular weight of approximately 346.5 g/mol [1][2].
Q2: What are the characteristic fragment ions of this compound in mass spectrometry?
A2: The mass spectrum of this compound commonly shows characteristic fragment ions at m/z 177, 191, and 216[1][2]. The fragment at m/z 177 is particularly significant and corresponds to the cinnamoyl moiety derived from the vanillyl group.
Q3: Where can I find detailed NMR data for this compound?
A3: A comprehensive structural elucidation of this compound using 1D and 2D NMR techniques was reported by Choi et al. in Archives of Pharmacal Research in 2011. This publication provides detailed assignments for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra.
Data Presentation
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature. These assignments are crucial for the structural confirmation of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not fully available in search results |
Note: The complete, assigned ¹H and ¹³C NMR data is detailed in the publication by Choi et al., Arch Pharm Res 2011, 34(5), 727-31. Researchers should refer to this publication for a comprehensive analysis.
Mass Spectrometry Data
The fragmentation pattern of this compound provides valuable structural information. The key fragments are outlined below.
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Structure |
| 346 | [M]⁺ (Molecular Ion) |
| 191 | [C₁₁H₁₁O₃]⁺ |
| 177 | [C₁₀H₉O₃]⁺ |
| Other fragments not detailed in search results |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
2D NMR: To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry
For the analysis of this compound by mass spectrometry, a common approach is using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Full scan analysis to identify the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns.
-
Troubleshooting Guides
NMR Spectroscopy Issues
Mass Spectrometry Issues
References
Minimizing off-target effects of (10)-Dehydrogingerdione in cellular assays
Welcome to the technical support center for (10)-Dehydrogingerdione. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help minimize off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a bioactive compound isolated from ginger. Its primary mechanism of action is the direct inhibition of IκB kinase β (IKKβ).[1][2] This inhibition occurs through the formation of a covalent bond with Cysteine-179 in the activation loop of IKKβ.[1][3] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor. This ultimately leads to the suppression of NF-κB activation and the downstream expression of inflammatory genes such as iNOS, COX-2, and IL-6.[1][3]
Q2: Are there any known off-targets for this compound?
Yes, this compound has been reported to inhibit Cholesteryl Ester Transfer Protein (CETP) with an IC50 of 35 µM.[4][5] CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. This off-target activity is important to consider in experimental design, especially when working with systems where lipid metabolism is a critical factor.
Q3: What is a suitable starting concentration range for this compound in cellular assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a good starting point for dose-response experiments is between 1 µM and 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal on-target activity with minimal cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A standard cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo assay, should be performed. This will allow you to determine the concentration at which this compound becomes toxic to your cells. It is recommended to run the cytotoxicity assay in parallel with your functional assay to identify a therapeutic window where the compound is active but not toxic.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in an NF-κB reporter assay. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation in the outer wells of the plate. | 1. Ensure cells are in a single-cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| No inhibition of NF-κB activity observed. | 1. This compound concentration is too low. 2. Compound degradation: Improper storage or handling. 3. Inactive stimulus: The agent used to activate the NF-κB pathway (e.g., TNF-α, LPS) has lost activity. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use a fresh aliquot of the stimulus or test its activity in a separate control experiment. |
| Inhibition of NF-κB is observed, but results are not reproducible. | 1. Variability in cell health: Cells are stressed, at a high passage number, or at different confluency levels between experiments. 2. Inconsistent incubation times: Variation in the duration of compound treatment or stimulation. | 1. Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of the experiment. 2. Use a timer to ensure consistent incubation periods for all steps of the assay. |
| Potential interference from CETP off-target activity. | This compound is inhibiting CETP, which may be present in serum-containing media, affecting cellular lipid dynamics and indirectly influencing signaling pathways. | 1. Use serum-free or low-serum media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this can minimize the concentration of CETP. 2. Use a CETP-deficient serum: If serum is required, consider using serum from a species that naturally lacks CETP (e.g., rabbit serum) or commercially available CETP-deficient serum. 3. Include a CETP-specific inhibitor as a control: Use a known CETP inhibitor as a control to assess the potential contribution of CETP inhibition to the observed phenotype. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Assay Type | Reported IC50 | Reference |
| IKKβ | Cell-free kinase assay | Not explicitly stated, but direct inhibition was demonstrated. | [1][3] |
| CETP | In vitro inhibition assay | 35 µM | [4][5] |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol is a general guideline for measuring the direct inhibitory effect of this compound on IKKβ activity.
Materials:
-
Recombinant human IKKβ
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the kinase assay buffer at 2x the final desired concentrations.
-
Prepare Master Mix: In a single tube, prepare a master mix containing the IKKβ enzyme and the IκBα peptide substrate in the kinase assay buffer.
-
Add inhibitor and Master Mix to plate: To the wells of a 96-well plate, add 25 µL of the 2x this compound dilutions. Add 25 µL of the Master Mix to each well. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Initiate the reaction: Add 50 µL of a 2x ATP solution to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Detect ADP formation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity. Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on NF-κB activity in a cellular context.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 20 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Remove the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the NF-κB activity. Normalize the results to a measure of cell viability if cytotoxicity is a concern. Calculate the percent inhibition for each concentration of this compound relative to the stimulated control.
Visualizations
Caption: A logical workflow for optimizing this compound concentration.
Caption: Inhibition of the canonical NF-κB pathway by this compound.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The conformation and CETP inhibitory activity of [10]-dehydrogingerdione isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
Addressing batch-to-batch variability of (10)-Dehydrogingerdione from ginger extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (10)-Dehydrogingerdione and other bioactive compounds from ginger (Zingiber officinale). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to the extraction, analysis, and handling of ginger extracts, with a focus on this compound.
Q1: What are the primary sources of batch-to-batch variability in the concentration of this compound in ginger extracts?
A1: Batch-to-batch variability is a significant challenge in natural product research and can be attributed to several factors throughout the experimental workflow. These include:
-
Raw Material Heterogeneity: The chemical composition of ginger rhizomes is influenced by a multitude of factors, including the specific cultivar, geographical origin, climate, soil conditions, and harvest time.[1][2] The maturity of the ginger at harvest also plays a crucial role, with the concentration of bioactive compounds changing as the rhizome ages.
-
Post-Harvest Processing: The methods used for drying and storing the ginger rhizomes can significantly alter the phytochemical profile. For instance, heat treatment during drying can lead to the degradation of thermally sensitive compounds or the conversion of gingerols to shogaols.
-
Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, Soxhlet, supercritical fluid extraction) will selectively extract different compounds, leading to variations in the final extract's composition.[3]
-
Analytical Method Variability: Inconsistencies in sample preparation, chromatographic conditions (e.g., mobile phase composition, column temperature), and detector response can all contribute to variability in the quantification of this compound.
Q2: How can I minimize variability originating from the raw ginger material?
A2: To minimize variability from the raw material, it is crucial to standardize the sourcing and initial processing steps:
-
Source from a single, reputable supplier: Whenever possible, obtain ginger rhizomes from a single, well-documented source to reduce genetic and environmental variability.
-
Standardize harvesting and post-harvesting protocols: If possible, control for the maturity of the ginger at harvest and use consistent drying and storage conditions for all batches.
-
Proper Botanical Identification: Ensure the correct species (Zingiber officinale) is being used to avoid adulteration with other related species.
-
Homogenization: Thoroughly grind and mix the dried ginger rhizome to create a homogenous powder before taking samples for extraction.
Q3: Which extraction method is recommended for obtaining consistent yields of this compound?
A3: Supercritical Fluid Extraction (SFE) with CO2 is often recommended for obtaining high-quality and consistent extracts of gingerol-related compounds. SFE offers several advantages over traditional solvent extraction methods, including high selectivity, shorter extraction times, and the absence of residual organic solvents.[4][5][6] By precisely controlling pressure and temperature, you can target the extraction of specific compounds. However, for routine laboratory-scale extractions, maceration with ethanol (B145695) or methanol (B129727) can also yield good results if the parameters are strictly controlled.[3]
Q4: I am observing inconsistent peak areas for this compound in my HPLC analysis. What could be the cause?
A4: Inconsistent peak areas in HPLC analysis can stem from several issues:
-
Injection Volume Precision: Ensure your autosampler is calibrated and functioning correctly to inject a consistent volume for each run.
-
Sample Degradation: this compound, like other phenolic compounds, can be susceptible to degradation. Avoid prolonged exposure to light and high temperatures. Prepare fresh solutions and store them appropriately.
-
Inconsistent Sample Preparation: Variations in the final dilution step or incomplete dissolution of the extract can lead to concentration differences.
-
Column Performance: A deteriorating HPLC column can lead to peak broadening and reduced peak areas. Monitor column performance and replace it when necessary.
-
Mobile Phase Preparation: Inaccuracies in the preparation of the mobile phase can affect retention times and peak shapes. Always use high-purity solvents and degas the mobile phase before use.
Q5: How does this compound exert its anti-inflammatory effects?
A5: this compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7][8] It directly targets and inhibits the IκB kinase β (IKKβ) subunit, a key enzyme in the NF-κB cascade.[7][8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[7][8]
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Improper solvent selection. | This compound is a moderately polar compound. Use solvents like ethanol, methanol, or ethyl acetate (B1210297) for extraction. |
| Incomplete extraction. | Increase extraction time, use a higher solvent-to-solid ratio, or employ more efficient extraction techniques like sonication or SFE. | |
| Degradation of the compound. | Avoid excessive heat and light exposure during extraction and processing. | |
| High Variability in Yield Between Batches | Inconsistent raw material. | Source ginger from a single, certified supplier. Document the geographical origin and harvest date. |
| Variation in particle size. | Standardize the grinding process to achieve a consistent and fine powder for uniform solvent penetration. | |
| Inconsistent extraction parameters. | Strictly control extraction time, temperature, and solvent-to-solid ratio for every batch. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Inconsistent HPLC Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure thorough mixing. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Co-elution of Peaks | Suboptimal mobile phase composition. | Optimize the gradient or isocratic mobile phase to improve separation. Adjusting the pH can also be beneficial. |
| Inappropriate column chemistry. | Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Supercritical Fluid Extraction (SFE) of Ginger Oleoresin
This protocol is adapted for laboratory scale and focuses on obtaining a high-quality extract enriched in gingerol-related compounds.
1. Sample Preparation: a. Obtain high-quality dried ginger rhizomes. b. Grind the rhizomes into a fine powder (particle size < 0.5 mm). c. Accurately weigh approximately 30 g of the ginger powder.
2. SFE System Setup: a. Use a laboratory-scale SFE system with a 100 mL extraction vessel. b. Set the extraction temperature to 35°C and the pressure to 35 MPa.[4] c. Use food-grade CO2 as the primary solvent and absolute ethanol as a co-solvent.
3. Extraction Procedure: a. Load the ginger powder into the extraction vessel. b. Pressurize the system with CO2 to the desired pressure. c. Introduce ethanol as a co-solvent at a controlled rate. d. Perform the extraction for a dynamic time of 2.5 hours.[4] e. Collect the extract in a separator vessel.
4. Post-Extraction: a. Depressurize the system slowly to avoid sample foaming. b. Collect the oleoresin from the separator. c. Store the extract at -20°C in an airtight, light-protected container.
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a validated method for the quantitative analysis of this compound in ginger extracts.
1. Standard Preparation: a. Prepare a stock solution of this compound standard in methanol (1 mg/mL). b. Perform serial dilutions to prepare working standards ranging from 0.1 to 150 µg/mL.
2. Sample Preparation: a. Accurately weigh a known amount of the ginger extract. b. Dissolve the extract in methanol to a final concentration of approximately 10 mg/mL. c. Sonicate the solution for 15 minutes to ensure complete dissolution. d. Centrifuge the solution at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).[3]
- Gradient Program: A suitable gradient to separate the compounds of interest. A starting point could be 50% B, increasing to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection: Diode Array Detector (DAD) at 282 nm.
4. Data Analysis: a. Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
IV. Data Presentation
The following tables summarize quantitative data from literature to provide a reference for expected yields and concentrations.
Table 1: Comparison of Total Oleoresin Yield from Ginger using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Soxhlet | Ethanol | Boiling | - | 6 | ~9.8 | [1] |
| Soxhlet | Hexane | Boiling | - | 6 | ~4.0 | [1] |
| Supercritical Fluid Extraction (SFE) | CO2 | 40 | 27.6 | 2.55 | ~8.6 | [1] |
| Supercritical Fluid Extraction (SFE) | CO2 + Ethanol | 35 | 35 | 2.5 | ~6.08 | [4] |
Table 2: Concentration of Selected Bioactive Compounds in Commercial Ginger Products (µg/g of product)
| Product Type | [3]-Gingerol | [9]-Gingerol | -Gingerol | [3]-Shogaol | -Dehydrogingerdione | Reference |
| Crystal Ginger Beverage 1 | 149.54 ± 8.47 | 37.13 ± 2.15 | 36.49 ± 2.11 | 18.32 ± 1.06 | 1.89 ± 0.11 | [9] |
| Crystal Ginger Beverage 2 | 24.85 ± 1.44 | 6.17 ± 0.36 | 6.08 ± 0.35 | 3.05 ± 0.18 | 0.31 ± 0.02 | [9] |
| Ginger Tea Bag 1 | 1198.6 ± 69.2 | 297.5 ± 17.2 | 291.6 ± 16.8 | 146.6 ± 8.5 | 15.1 ± 0.9 | [9] |
| Ground Ginger Powder 1 | 2450.3 ± 141.5 | 608.1 ± 35.1 | 596.1 ± 34.4 | 299.5 ± 17.3 | 30.9 ± 1.8 | [9] |
Note: The dehydrogingerdione quantified in the reference was[10]-dehydrogingerdione. The concentration of this compound is expected to be in a similar range.
V. Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. techno-press.org [techno-press.org]
- 3. (Method for HPLC Analysis of Active Compounds in Ginger (Zingiber Officinale) - Neliti [neliti.com]
- 4. Supercritical CO2 Fluid Extraction and Antioxidant Activity of Ginger Oleoresin [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
(10)-Dehydrogingerdione vs. 6-Gingerol: A Comparative Analysis of Anti-Inflammatory Potency
For Immediate Release: Reading, UK – December 7, 2025 – In the landscape of natural compounds with therapeutic potential, constituents of ginger (Zingiber officinale) have garnered significant attention for their potent anti-inflammatory properties. Among these, (10)-Dehydrogingerdione and 6-gingerol (B72531) are two prominent bioactive molecules. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations. While direct head-to-head studies under identical conditions are limited, a comparative analysis of available data and studies on structurally related compounds provides valuable insights into their relative potency.
Executive Summary
Emerging evidence suggests that This compound may possess more potent anti-inflammatory properties than 6-gingerol . This is inferred from its mechanism of action and the higher potency observed in structurally related dehydrogingerdiones and shogaols compared to gingerols. This compound directly inhibits IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB signaling pathway, leading to a robust suppression of pro-inflammatory gene expression. While 6-gingerol also targets the NF-κB pathway, the available data, often from studies on analogous compounds, indicates a potentially lower inhibitory potency on key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and 6-gingerol. It is crucial to note that the data is compiled from various studies with differing experimental conditions.
Table 1: Comparative Inhibition of Pro-Inflammatory Mediators
| Compound | Inflammatory Mediator | Cell Line | Inducing Agent | IC50 / Inhibition | Reference |
| This compound | iNOS, COX-2, IL-6 | RAW 264.7 Macrophages | LPS | Significant suppression of gene expression | [1][2] |
| 6-Gingerol | Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: ~26.3 µM (inferred from DPPH scavenging activity) | [3] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Significant dose-dependent inhibition | [4] | |
| COX-2 | Mouse Skin | TPA | Significant inhibition of expression |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Reference |
| 6-Gingerol | DPPH Radical Scavenging | 26.3 | [3] |
| Superoxide Radical Scavenging | 4.05 | [3] | |
| Hydroxyl Radical Scavenging | 4.62 | [3] | |
| (10)-Gingerol | DPPH Radical Scavenging | 10.47 | [3] |
| Superoxide Radical Scavenging | 1.68 | [3] | |
| Hydroxyl Radical Scavenging | 1.35 | [3] |
Note: Data for (10)-gingerol is included to provide context on the effect of the alkyl chain length on the activity of gingerols. This compound's antioxidant activity is expected to be significant, contributing to its anti-inflammatory effects.
Mechanistic Insights: Targeting the NF-κB Pathway
Both this compound and 6-gingerol exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.
This compound has been shown to be a direct inhibitor of IκB kinase β (IKKβ) .[1][2] By targeting IKKβ, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines like IL-6.[1][2]
6-Gingerol also inhibits the NF-κB pathway, but its primary target within the cascade is less definitively established. Studies have shown that it suppresses the degradation of IκBα and the nuclear translocation of p65. Additionally, 6-gingerol has been found to block the activation of p38 MAP kinase, another important pathway that can regulate NF-κB activation and COX-2 expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Pathway Inhibition by this compound and 6-Gingerol.
Caption: General Experimental Workflow for Assessing Anti-inflammatory Activity.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or 6-gingerol for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
Quantification: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: Cell culture supernatants from the experimental setup described above are collected.
-
Coating: A capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) is coated onto the wells of a 96-well plate.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The collected supernatants and standards are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is read using a microplate reader, and the cytokine concentration is determined from the standard curve.
Western Blot Analysis for Inflammatory Proteins
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-IκBα, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
Based on the available evidence, This compound appears to be a more potent anti-inflammatory agent than 6-gingerol . Its direct and potent inhibition of IKKβ in the NF-κB signaling pathway provides a strong mechanistic basis for its superior efficacy. While 6-gingerol also demonstrates significant anti-inflammatory effects, comparative studies on structurally similar compounds suggest that the dehydrogingerdione and shogaol classes of ginger constituents generally exhibit stronger inhibitory activities against key inflammatory mediators. Further direct comparative studies are warranted to definitively quantify the potency difference between this compound and 6-gingerol and to fully elucidate their therapeutic potential in inflammatory diseases.
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IKKβ Inhibitory Activity: (10)-Dehydrogingerdione versus 6-Shogaol
For Immediate Release
This guide provides a detailed comparison of the IKKβ inhibitory activities of two prominent ginger-derived compounds, (10)-Dehydrogingerdione and 6-shogaol (B1671286). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products in inflammatory diseases and other conditions where the NF-κB signaling pathway is implicated.
Introduction
IκB kinase β (IKKβ) is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the IKKβ/NF-κB axis is associated with a variety of inflammatory diseases, autoimmune disorders, and cancer. Consequently, IKKβ has emerged as a significant target for therapeutic intervention. Both this compound and 6-shogaol, bioactive compounds found in ginger, have demonstrated anti-inflammatory properties, in part through the modulation of the NF-κB pathway. This guide offers a comparative overview of their specific inhibitory effects on IKKβ, supported by available experimental data.
Quantitative Data Summary
While direct IC50 values for the inhibition of IKKβ by this compound and 6-shogaol are not consistently reported in the public literature, the following table summarizes their observed inhibitory effects based on available research. This allows for a semi-quantitative comparison of their potency and mechanism of action.
| Feature | This compound (D10G) | 6-Shogaol |
| Type of Inhibition | Direct, irreversible inhibition of IKKβ catalytic activity.[3][4] | Indirect inhibition through suppression of IKKβ phosphorylation.[1] |
| Molecular Interaction | Forms a covalent bond with the Cysteine-179 residue in the activation loop of IKKβ.[3][4] | Reduces the phosphorylation of IKKα and IKKβ subunits of the IKK complex.[1] |
| Observed Effects | Directly inhibited the catalytic activity of cell-free IKKβ.[3][4] | In colon cancer cells, 6-shogaol at 80 µM significantly reduced IKKβ expression.[5] |
| Downstream Consequences | Suppresses IKKβ-catalyzed IκBα phosphorylation, leading to the inhibition of NF-κB activation and the expression of NF-κB-regulated inflammatory genes.[3][4] | Leads to the blockade of IκBα phosphorylation and degradation, preventing the nuclear translocation of p65 and subsequent NF-κB transcriptional activation.[1] |
| Experimental System(s) | Cell-free IKKβ kinase assays; RAW 264.7 macrophages.[3][4] | Colon cancer cell lines (Caco2 and HCT116); breast cancer cells (MDA-MB-231).[1][5] |
Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKKβ. Inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
- 1. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (10)-Dehydrogingerdione and Other Natural IKKβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The IκB kinase β (IKKβ) subunit is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making IKKβ a prime therapeutic target. A growing body of research focuses on the identification of natural compounds that can modulate IKKβ activity, offering potential new avenues for drug development with favorable safety profiles. Among these, (10)-Dehydrogingerdione, a pungent constituent of ginger, has emerged as a promising IKKβ inhibitor. This guide provides a head-to-head comparison of this compound with other notable natural IKKβ inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of IKKβ Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and other selected natural compounds against IKKβ. It is important to note the type of assay used to determine the half-maximal inhibitory concentration (IC50), as values from direct in vitro kinase assays are not directly comparable to those from cell-based assays measuring downstream effects of IKKβ inhibition.
| Compound | Natural Source | IKKβ IC50 (in vitro kinase assay) | Cellular NF-κB Inhibition IC50 | Mechanism of Action on IKKβ |
| This compound | Ginger (Zingiber officinale) | Not explicitly quantified in direct kinase assay, but shown to directly inhibit IKKβ activity. | ~8 µM (LPS-induced NF-κB activation in RAW 264.7 cells)[1] | Irreversibly binds to Cys-179 in the activation loop of IKKβ.[1] |
| Parthenolide | Feverfew (Tanacetum parthenium) | ~5-10 µM | 1.091-2.620 µM (LPS-induced cytokine expression in THP-1 cells) | Directly binds to and inhibits IKKβ.[2][3] |
| Andrographolide | Andrographis paniculata | Not explicitly reported. | Not explicitly reported for NF-κB, but shows anti-inflammatory effects. | Inhibits IKKα/β activity. |
| Cryptotanshinone | Danshen (Salvia miltiorrhiza) | Not explicitly reported. | Inhibits NF-κB signaling in LPS-stimulated macrophages. | Binds to the ATP binding region of IKKβ. |
| Curcumin | Turmeric (Curcuma longa) | Not explicitly reported, but shown to inhibit IKKβ kinase activity. | 18.2 ± 3.9 µM (LPS-induced NF-κB activity in RAW264.7 cells)[4] | Inhibits IKKβ phosphorylation.[4] |
| Resveratrol | Grapes, Berries | Not explicitly reported. | Suppresses NF-κB activation in a dose-dependent manner. | Inhibits IKKβ-mediated NF-κB activation.[5] |
| Quercetin | Fruits, Vegetables | Not explicitly reported. | Inhibits TNF-induced NF-κB pathway. | Broad-spectrum kinase inhibitor.[6] |
| Epigallocatechin-3-gallate (EGCG) | Green Tea (Camellia sinensis) | >18 µM (in cytosolic extracts of TNFα-stimulated cells)[1] | Potent inhibitor of NF-κB activation. | Effective inhibitor of IKK activity.[1] |
| Berberine | Various plants including Berberis species | Not explicitly reported. | Inhibits NF-κB activity. | Modulates IKK/NF-κB signaling pathway.[7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Ameliorates Insulin Resistance by Inhibiting IKK/NF-κB, JNK, and IRS-1/AKT Signaling Pathway in Liver of Gestational Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (10)-Dehydrogingerdione's Mechanism of Action in Different Cell Lines: A Comparative Guide
(10)-Dehydrogingerdione (10-DHGD) , a pungent bioactive compound isolated from ginger (Zingiber officinale), has garnered significant interest for its therapeutic potential. Emerging research highlights its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comparative analysis of this compound's mechanism of action across various cell lines, supported by experimental data and detailed protocols to aid researchers in the fields of pharmacology and drug development.
Comparative Analysis of Mechanism of Action
The biological effects of this compound and its closely related analogs, such as 6-Dehydrogingerdione (6-DG), are multifaceted and cell-type specific. The primary mechanisms elucidated to date involve the modulation of key signaling pathways related to inflammation, apoptosis, cell cycle regulation, and oxidative stress.
Anti-Inflammatory Mechanism: Inhibition of the NF-κB Pathway
In inflammatory cell models, this compound demonstrates potent anti-inflammatory properties primarily through the suppression of the NF-κB signaling cascade.
-
Target: The key molecular target identified is the IκB kinase β (IKKβ) subunit.[1][2]
-
Mechanism: this compound directly interacts with Cysteine-179 in the activation loop of IKKβ, inhibiting its catalytic activity.[1][2] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB dimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
-
Affected Cell Lines: This mechanism has been extensively studied in murine macrophage cell lines such as RAW 264.7 and primary bone marrow-derived macrophages.[1][2] In these cells, this compound effectively suppresses the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3] A similar anti-neuroinflammatory effect is observed in BV-2 microglial cells.[4]
Anticancer Mechanisms: A Multi-Pathway Approach
The anticancer effects of dehydrogingerdiones are more varied, involving the induction of different forms of programmed cell death and cell cycle arrest depending on the cancer cell type.
-
Apoptosis and Cell Cycle Arrest via ROS/JNK Pathway: In human breast cancer cell lines (MDA-MB-231 and MCF-7), 6-Dehydrogingerdione has been shown to induce G2/M phase cell cycle arrest and apoptosis.[5][6]
-
Mechanism: This process is mediated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activation of JNK leads to the modulation of Bax/Bcl-2 ratio, favoring the mitochondrial apoptotic pathway and subsequent activation of caspase-9.[5][6] The cell cycle arrest is associated with an increase in p21 and a decrease in key G2/M transition proteins like cyclin B1, cyclin A, and Cdc2.[5]
-
-
Ferroptosis Induction: More recent studies on the ginger derivative 1-dehydro-6-gingerdione (1-D-6-G) have identified the induction of ferroptosis, an iron-dependent form of programmed cell death, in MDA-MB-231 breast cancer cells.[7][8] This presents a novel anticancer mechanism for this class of compounds.
-
Sensitization to TRAIL-induced Apoptosis: In human hepatoblastoma Hep G2 cells, 6-Dehydrogingerdione sensitizes cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This is achieved through an ROS-mediated increase in the expression of Death Receptor 5 (DR5).[9]
Neuroprotective Mechanism: Activation of the Nrf2 Pathway
In a neurodegenerative disease context, 6-Dehydrogingerdione exhibits cytoprotective effects in the neuron-like rat pheochromocytoma PC12 cell line.[10]
-
Mechanism: The compound acts as a potent activator of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) pathway.[10] By promoting the nuclear translocation of Nrf2, it upregulates a suite of phase II antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10] This enhances the cellular defense against oxidative stress, a key factor in neuronal cell damage.[10]
Data Presentation
Table 1: Comparative Effects of Dehydrogingerdiones on Pro-Inflammatory Mediators
| Cell Line | Compound | Stimulant | Mediator | Effect | Reference |
| RAW 264.7 Macrophages | This compound | LPS | iNOS Protein | Dose-dependent suppression | [1] |
| RAW 264.7 Macrophages | This compound | LPS | COX-2 Protein | Dose-dependent suppression | [1] |
| RAW 264.7 Macrophages | This compound | LPS | IL-6 Secretion | Dose-dependent inhibition | [1] |
| BV-2 Microglia | 12-Dehydrogingerdione | LPS | Nitric Oxide (NO) | Marked dose-dependent suppression | [4] |
| BV-2 Microglia | 12-Dehydrogingerdione | LPS | PGE2 | Marked dose-dependent suppression | [4] |
| BV-2 Microglia | 12-Dehydrogingerdione | LPS | TNF-α Secretion | Significant, dose-dependent inhibition | [4] |
Table 2: Anticancer Activity of Dehydrogingerdiones in Various Cancer Cell Lines
| Cell Line | Compound | Effect | Key Mediators | Reference |
| MDA-MB-231 (Breast Cancer) | 6-Dehydrogingerdione | G2/M Arrest & Apoptosis | ↑ROS, ↑p-JNK, ↑Bax/Bcl-2 ratio, ↑p21, ↓Cyclin B1/A | [5] |
| MCF-7 (Breast Cancer) | 6-Dehydrogingerdione | G2/M Arrest & Apoptosis | ↑ROS, ↑p-JNK, ↑Bax/Bcl-2 ratio | [5] |
| MDA-MB-231 (Breast Cancer) | 1-Dehydro-6-gingerdione | Ferroptosis | (Associated with ferroptosis signaling) | [7][8] |
| Hep G2 (Hepatoblastoma) | 6-Dehydrogingerdione | Sensitization to TRAIL | ↑ROS, ↑DR5 expression | [9] |
Mandatory Visualization
Caption: NF-κB pathway inhibition by this compound.
Caption: ROS/JNK-mediated apoptosis by 6-Dehydrogingerdione.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: RAW 264.7, MDA-MB-231, or PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Treatment: Cells are seeded in appropriate well plates. After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.5%) for a specified time (e.g., 1-2 hours) before being stimulated with an agonist like LPS (e.g., 100 ng/mL) for the desired experimental duration (e.g., 4-24 hours).[1][4]
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12][13]
-
Immunodetection: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11] It is then incubated with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-JNK, anti-β-actin) overnight at 4°C.[13] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[11]
-
Visualization: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.[6][11]
Cell Viability (MTT) Assay
-
Procedure: Cells are seeded in a 96-well plate and treated with this compound for 24-48 hours. Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO.
-
Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Note: As phenolic compounds like 12-DHGD can interfere with the MTT assay, a cell-free control is recommended. Alternative assays like the Sulforhodamine B (SRB) or WST-8 assay can also be used.[14]
Nitric Oxide (NO) Assay (Griess Assay)
-
Procedure: After cell treatment in a 96-well plate, 50 µL of the cell culture supernatant is collected.[14] The supernatant is mixed with an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite (B80452) concentration is quantified using a standard curve prepared with sodium nitrite.[14]
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Potential of Ginger-Derived Compounds as CETP Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents to manage cardiovascular diseases is a continuous endeavor. Cholesteryl ester transfer protein (CETP) has emerged as a promising target for modulating lipid profiles, and natural compounds are increasingly under the microscope for their potential inhibitory activities. This guide provides a comparative analysis of the CETP inhibitory activity of compounds derived from ginger (Zingiber officinale), offering a valuable resource for those exploring natural product-based drug discovery.
This analysis focuses on the currently available experimental data for ginger-derived compounds and compares their activity with a known synthetic CETP inhibitor, Torcetrapib. While research into the specific CETP inhibitory effects of many ginger constituents is still in its nascent stages, existing data on[1]-dehydrogingerdione demonstrates a promising starting point.
Comparative CETP Inhibitory Activity
The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of a ginger-derived compound against CETP, benchmarked against the potent synthetic inhibitor, Torcetrapib. A lower IC50 value indicates greater potency.
| Compound | Type | Source Organism | IC50 Value | Assay Type |
| [1]-Dehydrogingerdione | Ginger-derived compound | Zingiber officinale | 35 µM[2] | Human Plasma CETP Activity Assay |
| Torcetrapib | Synthetic CETP Inhibitor | N/A | 52 nM[2] | ³H-HDL Cholesteryl Ester Transfer Assay |
| 6-Gingerol (B72531) | Ginger-derived compound | Zingiber officinale | Data not available | A molecular docking study suggests a mild inhibitory effect on CETP[3] |
| 6-Shogaol | Ginger-derived compound | Zingiber officinale | Data not available | |
| 6-Paradol | Ginger-derived compound | Zingiber officinale | Data not available |
Note: The CETP inhibitory activities of many other prominent ginger-derived compounds, such as various gingerols, shogaols, and paradols, have not yet been reported in peer-reviewed literature. The data for 6-gingerol is based on a computational study and awaits experimental validation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of CETP inhibition and the methodology for its assessment, the following diagrams illustrate the CETP-mediated lipid transfer pathway and a typical experimental workflow for determining inhibitory activity.
Experimental Protocols
The determination of CETP inhibitory activity is typically performed using an in vitro fluorescence-based assay. The following is a generalized protocol based on commonly used methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ginger-derived compounds against CETP.
Materials:
-
Recombinant human CETP or human plasma as a source of CETP
-
Donor particles: Liposomes or HDL containing a self-quenched fluorescently labeled cholesteryl ester (CE).
-
Acceptor particles: Liposomes or VLDL/LDL.
-
Test compounds: Ginger-derived compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl with NaCl and EDTA).
-
96-well microplate (black, clear bottom).
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the ginger-derived compounds in the assay buffer. A positive control (known CETP inhibitor like Torcetrapib) and a negative control (vehicle, e.g., DMSO) should also be prepared.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, donor particles, and acceptor particles.
-
Initiation of Inhibition: Add the serially diluted ginger-derived compounds, positive control, or negative control to the respective wells.
-
Initiation of Reaction: Add the CETP source (recombinant CETP or human plasma) to all wells except for the blank (no CETP) wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the fluorescently labeled CE from the donor to the acceptor particle results in de-quenching and an increase in fluorescence.
-
Data Analysis:
-
The percentage of CETP inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of negative control - Fluorescence of blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
The available data, though limited, suggests that ginger-derived compounds, exemplified by[1]-dehydrogingerdione, possess CETP inhibitory activity. This initial finding warrants further investigation into other major constituents of ginger, such as gingerols, shogaols, and paradols, to build a more comprehensive understanding of their potential in modulating lipid metabolism. The provided experimental protocol serves as a foundational method for researchers to systematically evaluate the CETP inhibitory capacity of these and other natural products. Future studies employing such standardized assays are crucial for identifying and characterizing novel and potent CETP inhibitors from natural sources, which could pave the way for the development of new therapeutic strategies for cardiovascular diseases.
References
Dehydrogingerdiones as NF-κB Inhibitors: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dehydrogingerdiones as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. It delves into their structure-activity relationship, compares their efficacy with other natural compounds, and provides detailed experimental protocols and pathway visualizations to support further research and drug development.
Executive Summary
Dehydrogingerdiones, pungent compounds found in ginger, have demonstrated significant anti-inflammatory properties through the inhibition of the NF-κB pathway. This pathway is a critical regulator of inflammatory gene expression, making its inhibitors promising therapeutic candidates for a variety of inflammatory diseases. This guide will explore the molecular mechanisms of action, present quantitative data on the inhibitory effects of various dehydrogingerdione analogs, and compare them with other known NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibition
The inhibitory activity of dehydrogingerdiones and other natural compounds against NF-κB activation and downstream inflammatory markers is summarized below. The data is compiled from studies on lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
Quantitative Data on Inhibitory Activity
| Compound | Target | Assay | Cell Line | IC50 / Effect | Citation |
| 1-Dehydro-[1]-gingerdione (D10G) | NO Production | Griess Assay | RAW 264.7 | 13 µM | [2] |
| 1-Dehydro-[1]-gingerdione (D10G) | COX-2 Promoter Activity | Luciferase Reporter Assay | Not Specified | 14 µM | [1] |
| 1-Dehydro-[1]-gingerdione (D10G) | PGE2 Production | ELISA | Not Specified | 9 µM | [1] |
| 12-Dehydrogingerdione (12-DHGD) | p-IKKα/β | Western Blot | BV-2 | Dose-dependent decrease | [3] |
| 12-Dehydrogingerdione (12-DHGD) | p-IκBα | Western Blot | BV-2 | Dose-dependent decrease | [3] |
| 12-Dehydrogingerdione (12-DHGD) | Nuclear NF-κB p65 | Western Blot | BV-2 | Dose-dependent decrease | [3] |
| 12-Dehydrogingerdione (12-DHGD) | NF-κB DNA Binding | ELISA | BV-2 | Dose-dependent decrease | [3] |
| 6-Shogaol | NO Production | Griess Assay | Microglial Cells | Comparable to 12-DHGD | [4] |
| 10-Gingerol | COX-2 Inhibition | In vitro assay | Not Specified | 32 µM | [1] |
| 8-Shogaol | COX-2 Inhibition | In vitro assay | Not Specified | 17.5 µM | [1] |
| 10-Shogaol | COX-2 Inhibition | In vitro assay | Not Specified | 7.5 µM | [1] |
| Curcumin | NF-κB Activation | EMSA | Various | Potent Inhibitor | [5] |
| Myricetin | NF-κB Activation | Cell-based assay | Human Keratinocytes | Significant Inhibition | [6] |
| Hesperidin | NF-κB Activation | Cell-based assay | Human Keratinocytes | Significant Inhibition | [6] |
Signaling Pathways and Mechanism of Action
Dehydrogingerdiones primarily exert their anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This is achieved through the suppression of key upstream kinases, preventing the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[7][8]
Caption: Inhibition of the NF-κB signaling pathway by dehydrogingerdiones.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of ginger-derived compounds, including dehydrogingerdiones, is influenced by their chemical structure. The length of the alkyl side chain and the presence of an unsaturated ketone moiety are significant for their biological activity.[8]
Caption: Key structural features of dehydrogingerdiones influencing NF-κB inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., p-IKK, IκBα, p-p65) following treatment with dehydrogingerdiones.[9][10]
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 or BV-2 microglia) in 6-well plates and culture until 80-90% confluency.[9]
-
Pre-treat cells with varying concentrations of dehydrogingerdiones for 1 hour.[9]
-
Stimulate the cells with an inflammatory agent such as LPS (100 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation events).[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with specific primary antibodies against the target proteins overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Nitric Oxide (NO) Assay (Griess Test)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.[7]
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with dehydrogingerdiones and LPS as described for the Western blot protocol.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[10]
-
Cell Culture and Treatment:
-
Culture and treat cells in 24-well plates as previously described.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of dehydrogingerdiones as NF-κB inhibitors.
Caption: General experimental workflow for assessing NF-κB inhibition by dehydrogingerdiones.
Conclusion
Dehydrogingerdiones represent a promising class of natural compounds for the development of novel anti-inflammatory agents targeting the NF-κB pathway. The available data indicates that their inhibitory activity is linked to specific structural features, particularly the alkyl chain length and the α,β-unsaturated ketone moiety. Further research focusing on the synthesis and evaluation of a wider range of analogs is warranted to fully elucidate the structure-activity relationship and optimize their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and mechanistic exploration of structural and conformational dynamics of NF-kB inhibitors: rationale insights from in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Meta-Analysis of the Anti-Inflammatory Properties of Ginger Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of studies on the anti-inflammatory properties of ginger (Zingiber officinale) and its bioactive compounds. It aims to offer an objective comparison of their performance with supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Quantitative Efficacy of Ginger Supplementation on Inflammatory Markers
Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated the significant impact of ginger supplementation on key circulating inflammatory markers. The data presented below summarizes the standardized mean difference (SMD) in these markers following ginger supplementation compared to placebo.
| Inflammatory Marker | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Key Findings |
| C-Reactive Protein (CRP) | -0.86 mg/L | -1.10 to -0.62 | Ginger supplementation significantly reduces CRP levels.[1] Dosages of 2-3 g/day have shown a significant reduction. |
| Tumor Necrosis Factor-alpha (TNF-α) | -1.90 pg/mL | -2.61 to -1.18 | A significant decrease in TNF-α is observed with ginger supplementation.[1] Dosages of 1-2 g/day have been effective. |
| Interleukin-6 (IL-6) | -1.15 pg/mL | -1.90 to -0.41 | Ginger supplementation shows a significant reduction in IL-6 levels.[1] The effect appears to be associated with the dosage and duration of the intervention.[1][2] |
| Prostaglandin E2 (PGE2) | Marginally Significant Reduction | - | Some studies indicate that ginger supplementation has a marginally significant effect on reducing PGE2 levels. |
Comparative Anti-Inflammatory Potency of Ginger Compounds
The primary bioactive compounds in ginger responsible for its anti-inflammatory effects are gingerols, shogaols, paradols, and zingerone.[3][4] Shogaols are typically formed from gingerols during the drying or heating of ginger rhizomes.
| Compound | Relative Anti-Inflammatory Potency | Key Mechanisms of Action |
| 6-Shogaol (B1671286) | High | Exhibits more potent antioxidant and anti-inflammatory properties compared to 6-gingerol (B72531).[5][6][7][8] This is often attributed to the presence of an α,β-unsaturated ketone moiety.[5][7] |
| 6-Gingerol | Moderate to High | The most abundant gingerol in fresh ginger, it demonstrates significant anti-inflammatory and antioxidant activities. |
| Zingerone | Moderate | Formed from the reverse aldolization of gingerols upon heating.[3] It possesses anti-inflammatory and antioxidant properties.[3][9] |
| Paradols | Moderate | Formed from the bacterial metabolism of shogaols, they exhibit similar anti-inflammatory and antioxidant effects.[3] |
Key Signaling Pathways Modulated by Ginger Compounds
Ginger compounds exert their anti-inflammatory effects by modulating several key signaling pathways, most notably the NF-κB and COX-2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ginger compounds, particularly 6-gingerol and 6-shogaol, have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by ginger compounds.
Experimental Workflow for Assessing NF-κB Inhibition
A common experimental workflow to assess the inhibition of the NF-κB pathway by ginger compounds involves cell culture, stimulation with an inflammatory agent, and analysis of key pathway proteins.
Caption: Workflow for analyzing NF-κB pathway inhibition.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of ginger compounds (e.g., 6-shogaol or 6-gingerol) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11][12][13][14]
-
-
Data Analysis: The inhibitory effect of the ginger compounds on NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control group.
In Vivo Anti-Inflammatory Assay: Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Female Wistar albino rats.
-
Methodology:
-
Induction of Arthritis: Arthritis is induced by intradermal injection of an emulsion of type II collagen and Freund's complete adjuvant. A booster injection is given on day 7.[15]
-
Treatment: Rats in the treatment group receive daily oral gavage of ginger extract (e.g., 50 mg/kg) for a specified period (e.g., 32 days), starting from the first collagen injection.[16]
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring the degree of paw swelling and inflammation.
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected. Serum levels of inflammatory markers (e.g., TNF-α, IL-6, IL-17) are measured by ELISA. Tissue levels of inflammatory proteins (e.g., COX-2, NF-κB) are determined by Western blot analysis.[16]
-
Histopathological Examination: Joint tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, synovial hyperplasia, and cartilage/bone destruction.[17]
-
-
Data Analysis: The arthritis scores, levels of inflammatory markers, and histopathological scores of the ginger-treated group are compared with the untreated arthritis group.
Standardization of Ginger Extracts: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of major bioactive compounds (e.g., 6-gingerol, 6-shogaol) in a ginger extract.
-
Methodology:
-
Sample Preparation: A known amount of the ginger extract is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Conditions:
-
Quantification: The concentrations of the target compounds in the extract are determined by comparing their peak areas to a standard curve generated from known concentrations of pure reference compounds (e.g., 6-gingerol and 6-shogaol standards).[20][21]
-
-
Data Analysis: The results are expressed as the amount of each bioactive compound per unit weight of the extract (e.g., mg/g).
Conclusion
The collective evidence from meta-analyses and primary research strongly supports the anti-inflammatory properties of ginger and its bioactive compounds. Notably, 6-shogaol often demonstrates superior potency compared to 6-gingerol. The primary mechanisms of action involve the inhibition of key inflammatory signaling pathways such as NF-κB and the reduction of pro-inflammatory mediators like TNF-α, IL-6, and COX-2. The provided experimental protocols offer a framework for the continued investigation and development of ginger-based compounds for therapeutic applications in inflammatory diseases. Further research should focus on the synergistic effects of different ginger compounds and the optimization of delivery systems to enhance their bioavailability and clinical efficacy.
References
- 1. Antioxidant and anti-inflammatory effects of ginger supplementation in adults: a GRADE-assessed systematic review and dose-response meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory effects of ginger supplementation in adults: a GRADE-assessed systematic review and dose-response meta-analysis of randomised controlled trials. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 9. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fn-test.com [fn-test.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. bmgrp.com [bmgrp.com]
- 15. chondrex.com [chondrex.com]
- 16. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. zenodo.org [zenodo.org]
- 19. ymcamerica.com [ymcamerica.com]
- 20. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Evaluating the Specificity of (10)-Dehydrogingerdione for IKKβ Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor (10)-Dehydrogingerdione (D10G) with other known I-kappa-B kinase beta (IKKβ) inhibitors, focusing on its specificity. An objective analysis of available experimental data is presented to assist researchers in evaluating its potential as a selective therapeutic agent.
Introduction
This compound, a natural compound isolated from ginger, has been identified as a direct inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway.[1][2] The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen cellular responses and potential toxicity. This guide compares the specificity of D10G with two well-characterized IKKβ inhibitors, BMS-345541 and MLN120B, to provide a clear perspective on its selectivity profile.
Data Presentation: Comparative Inhibitor Specificity
| Inhibitor | Primary Target | Mechanism of Action | IKKβ IC50 | IKKα IC50 | Selectivity for IKKβ over IKKα | Known Off-Target Kinases |
| This compound (D10G) | IKKβ | Irreversible, covalent binding to Cys179 in the activation loop[1][3] | Data not available | Data not available | Data not available | Suggested to be a potential multi-kinase inhibitor[3] |
| BMS-345541 | IKKβ | Allosteric, reversible[4][5] | 0.3 µM[4][5] | 4.0 µM[4][5] | ~13-fold | No inhibition observed against a panel of 15 other kinases[4] |
| MLN120B | IKKβ | ATP-competitive, reversible[6][7] | 45 nM[6] | >50 µM[6] | >1100-fold | Does not inhibit other IKK isoforms[6]. No significant off-target effects on a panel of kinases including ERK, JNK, and p38 MAPK[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment of inhibitor specificity.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human IKKβ enzyme
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a peptide or protein substrate for IKKβ)
-
Test compound (this compound, BMS-345541, or MLN120B)
-
Microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the recombinant IKKβ enzyme to the wells of a microplate containing the kinase reaction buffer.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™)
This method provides a broad assessment of an inhibitor's specificity by measuring its binding affinity against a large panel of kinases.
Principle: The KINOMEscan™ approach utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Procedure (Generalized):
-
A library of human kinases, each tagged with a unique DNA identifier, is utilized.
-
The test compound is incubated with the kinases and the immobilized ligand in a multi-well plate.
-
After an incubation period to reach equilibrium, the unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of control, indicating the degree of binding of the test compound to each kinase.
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor screening and specificity profiling.
Conclusion
This compound presents a unique profile as an IKKβ inhibitor due to its irreversible, covalent mechanism of action targeting Cys179.[3] This is in contrast to the allosteric inhibition of BMS-345541 and the ATP-competitive inhibition of MLN120B. While BMS-345541 and MLN120B have demonstrated high selectivity for IKKβ over IKKα and other kinases, the broader kinase selectivity of D10G has not been as extensively characterized. The suggestion that it may be a multi-kinase inhibitor warrants further investigation through comprehensive kinase profiling.[3] The distinct mechanism of D10G may offer advantages in terms of potency and duration of action but also necessitates careful evaluation of its off-target effects. This guide provides a framework for researchers to understand the current landscape of IKKβ inhibitors and to design further experiments to fully elucidate the therapeutic potential of this compound.
References
- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
A review of the comparative pharmacology of gingerols, shogaols, and dehydrogingerdiones
This guide provides a detailed comparison of the pharmacological properties of three major classes of bioactive compounds found in ginger (Zingiber officinale): gingerols, shogaols, and dehydrogingerdiones. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their anti-inflammatory, antioxidant, and anticancer activities, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Introduction
Ginger has been a cornerstone of traditional medicine for centuries, with its therapeutic properties attributed to a rich profile of phenolic compounds.[1][2] Among the most studied are gingerols, the primary pungent components in fresh ginger, which undergo dehydration during drying or storage to form the more pungent shogaols.[3][4] Dehydrogingerdiones are another class of ginger constituents with significant biological activity.[5] Shogaols, in particular, are often considered to possess more potent anti-inflammatory and anticancer effects than gingerols, a characteristic frequently attributed to their α,β-unsaturated carbonyl moiety.[6][7][8] This guide will objectively compare the experimental evidence supporting the pharmacological activities of these three compound classes.
Comparative Anti-inflammatory Activity
Gingerols, shogaols, and dehydrogingerdiones all exhibit significant anti-inflammatory properties, primarily by modulating key signaling pathways and inhibiting the production of inflammatory mediators.[9][10] Their primary mechanisms involve the suppression of the nuclear factor-kappa B (NF-κB) pathway and the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][11][12]
Studies consistently show that shogaols, particularly 6-shogaol (B1671286), have more potent anti-inflammatory effects than their gingerol counterparts.[6][8] For instance, 6-dehydroshogaol and 6-shogaol demonstrate strong inhibition of prostaglandin (B15479496) E2 (PGE2) production in murine macrophages.[11] Dehydrogingerdiones also display robust anti-inflammatory action by suppressing the Akt/IKK/NF-κB signaling pathway and activating the cytoprotective Nrf-2/HO-1 pathway.[5][13]
Table 1: Comparative Anti-inflammatory Effects
| Compound | Assay | Model System | Effect | Concentration/Dose | Reference |
|---|---|---|---|---|---|
| 6-Shogaol | PGE₂ Production | LPS-stimulated RAW 264.7 cells | 48.9% inhibition | 14 µM | [11] |
| 6-Dehydroshogaol | PGE₂ Production | LPS-stimulated RAW 264.7 cells | 53.3% inhibition | 14 µM | [11] |
| 1-Dehydro-[11]-gingerdione | iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | Significant suppression | Concentration-dependent | [11] |
| 10-Gingerol | NO & PGE₂ Production | LPS-stimulated RAW 264.7 cells | Potent inhibition | Dose-dependent | [8] |
| 12-Dehydrogingerdione | NO, PGE₂, TNF-α, IL-6 | LPS-stimulated BV-2 microglia | Dose-dependent reduction | 2.5, 5, 10 µM | [13] |
| 6-Shogaol | ICAM-1, VCAM-1, E-selectin | LPS-stimulated HUVECs | Significant reduction | 10 µM |[6] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of these compounds often converges on the NF-κB pathway, a central regulator of inflammatory gene expression.[5] Dehydrogingerdiones, for example, inhibit the phosphorylation of IκBα, preventing NF-κB from translocating to the nucleus and activating pro-inflammatory genes.[14][15]
Comparative Antioxidant Activity
The antioxidant properties of ginger compounds are well-documented, contributing significantly to their therapeutic effects.[1][16] They can act as free radical scavengers and can also enhance the body's endogenous antioxidant systems by activating the Nrf-2/HO-1 pathway.[5][13] Comparative studies generally indicate that shogaols possess greater antioxidant potency than gingerols.[17][18] This is often attributed to the α,β-unsaturated ketone structure in shogaols.[8][17] Among the shogaols and gingerols,[11]-shogaol is frequently reported as the most potent antioxidant.[17]
Table 2: Comparative Antioxidant Potency
| Compound | Assay | Result (Relative Potency) | Reference |
|---|---|---|---|
| 1-Dehydro-[11]-gingerdione | DPPH Radical Scavenging | High | [11] |
| 6-Shogaol | DPPH Radical Scavenging | High (Most potent among 6 tested gingerols/shogaols) | [17] |
| 6-Dehydroshogaol | DPPH Radical Scavenging | Low | [11] |
| [11]-Shogaol vs.[11]-Gingerol | DPPH, ABTS, FRAP | [11]-Shogaol >[11]-Gingerol | [17] |
| [n]-Shogaols vs. [n]-Gingerols | DPPH, ABTS, FRAP | Shogaols > Gingerols | [17][18] |
| 6-Dehydrogingerdione | Free Radical Scavenging | Efficiently scavenges various free radicals in vitro |[19] |
Key Antioxidant Signaling Pathway
Dehydrogingerdiones, in particular, have been shown to activate the Nrf-2/HO-1 pathway. Under normal conditions, Nrf-2 is sequestered in the cytoplasm. Upon activation by compounds like 12-dehydrogingerdione, Nrf-2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).[5][13]
Comparative Anticancer Activity
The anticancer potential of ginger-derived compounds is a major area of research.[20][21] They exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death), and inhibition of angiogenesis and metastasis.[9][22] Again, 6-shogaol is often highlighted for its potent anticancer activities, which are superior to those of 6-gingerol.[21] Dehydrogingerdiones have also been identified as potent anticancer agents, capable of inducing apoptosis in various cancer cell lines.[23][24]
6-Dehydrogingerdione (DGE) has been shown to induce G2/M phase arrest and apoptosis in human breast cancer cells.[23] This is achieved by triggering the mitochondrial apoptotic pathway, characterized by changes in the Bax/Bcl-2 ratio and subsequent caspase activation.[23] This process is critically mediated by the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[23] Similarly, 1-dehydro-6-gingerdione has been found to induce ferroptosis, another form of cell death, in breast cancer cells.[24]
Table 3: Comparative Anticancer Effects (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|---|
| 6-Shogaol | Various | Breast, Liver, Colon, etc. | 0 - 240 (effective range) | Anti-proliferative | [21] |
| 6-Dehydrogingerdione | MDA-MB-231 | Human Breast Cancer | Not specified (effective growth inhibition) | G2/M Arrest, Apoptosis | [23] |
| 6-Dehydrogingerdione | MCF-7 | Human Breast Cancer | Not specified (effective growth inhibition) | G2/M Arrest, Apoptosis | [23] |
| 1-Dehydro-6-gingerdione | MDA-MB-231 | Human Breast Cancer | Potent cytotoxicity | Ferroptosis Induction | [24] |
| 6-Gingerol | Prostate Cancer Cells | Prostate Cancer | Not specified (inhibits viability) | Autophagy, Ferroptosis |[22] |
Key Signaling Pathway in Cancer Apoptosis
The induction of apoptosis by dehydrogingerdiones in cancer cells is a well-defined process involving the generation of intracellular ROS, which in turn activates stress-related kinases like JNK. Activated JNK then modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately executing cell death.
References
- 1. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Gingerols and shogaols: Important nutraceutical principles from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 13. benchchem.com [benchchem.com]
- 14. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the phase II enzymes for neuroprotection by ginger active constituent 6-dehydrogingerdione in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (10)-Dehydrogingerdione
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation or allergic reactions[2]. |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if handling a powder form that can become airborne[3]. | Minimizes inhalation of any dust, fumes, or vapors[4]. |
Handling Precautions:
II. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
For Small Spills:
-
Stop the leak if it is safe to do so[1].
-
If the substance is water-soluble, dilute with water and mop up, or absorb with an inert dry material[1].
-
Place the absorbed material into an appropriate, labeled waste disposal container[1].
For Large Spills:
-
Evacuate the immediate area and approach the release from upwind[1].
-
Stop the leak if it can be done without risk[1].
-
Contain the spillage using non-combustible, absorbent materials such as sand, earth, vermiculite, or diatomaceous earth[1].
-
Collect the material and place it in a designated, labeled container for disposal by a licensed waste disposal contractor[1].
-
Prevent the spill from entering sewers, water courses, basements, or confined areas[1].
III. Disposal Procedure
The guiding principle for the disposal of (10)-Dehydrogingerdione, as with most laboratory chemicals, is that it must be managed as hazardous waste.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it segregated from incompatible materials, such as strong oxidizing agents and strong bases[2][5].
-
Containerization: Place the waste in a suitable, closed, and clearly labeled container. The label should identify the contents as "this compound waste."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[3][6].
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal contractor[1][7]. Adhere to all local, regional, and national environmental protection and waste disposal regulations[1].
-
Do Not:
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (10)-Dehydrogingerdione
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (10)-Dehydrogingerdione. This guidance is based on safety information for structurally related compounds, such as[1]-Gingerol, 8-Gingerol, and other dehydrogingerdiones, as well as general laboratory safety protocols. Researchers must conduct a thorough risk assessment before using this compound.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
A cautious approach is essential due to the absence of specific toxicological data for this compound. The following personal protective equipment is mandatory to minimize exposure when handling the compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Inspect gloves before use and dispose of contaminated gloves properly.[5] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing.[2] |
| Respiratory Protection | Fume Hood / Respirator | All handling of powdered or volatile forms must be conducted in a certified chemical fume hood.[2] If a fume hood is not available or conditions warrant it, a NIOSH-approved respirator should be used.[3][4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: The primary engineering control is to use a chemical fume hood to minimize inhalation exposure.[2] An accessible safety shower and eyewash station must be available in the immediate work area.[2]
-
Personal Hygiene: Avoid all personal contact with the substance.[2] Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling.[2][6]
-
Procedural Controls:
-
Ensure all necessary PPE is donned correctly before use.[2]
-
Weigh and transfer the compound within a chemical fume hood to prevent dust generation and accumulation.[2][3]
-
If heating the substance, use a controlled heating apparatus and ensure adequate ventilation.[2]
-
Keep containers tightly closed when not in use.[2]
-
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][3]
-
Container: Store in the original, tightly sealed container.[2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Contaminated Materials: Used gloves, weighing papers, and other disposable materials contaminated with the compound should be collected in a designated, sealed hazardous waste container.[2]
-
Unused Product: Dispose of unused this compound as chemical waste.[2] Do not pour it down the drain or discard it in the general trash.[2]
-
Waste Collection: All waste containers must be clearly labeled with their contents.[2] Arrange for pickup by your institution's environmental health and safety department.[2]
Experimental Protocol: Preparation of Stock Solutions
While a specific protocol for this compound is not available, the following procedure for the related compound 12-Dehydrogingerdione can be adapted.
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.[7]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the compound and transfer it to a sterile vial.[7]
-
Dissolution: Add the calculated volume of an appropriate solvent, such as DMSO, to the vial.[7]
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[7]
-
Storage: For long-term stability, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
